CalFluor 647 Azide
Description
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Structure
2D Structure
Properties
Molecular Formula |
C43H66N7O10S2Si+ |
|---|---|
Molecular Weight |
933.2 g/mol |
IUPAC Name |
3-[2-[2-[4-azido-2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C43H66N7O10S2Si/c1-47(2)33-13-15-35-41(29-33)63(9,10)42-30-34(48(3)4)14-16-36(42)43(35)37-31-38(45-46-44)40(60-26-24-58-22-20-50(7,8)18-12-28-62(54,55)56)32-39(37)59-25-23-57-21-19-49(5,6)17-11-27-61(51,52)53/h13-16,29-32H,11-12,17-28H2,1-10H3/q+1 |
InChI Key |
TZTBRZLWLFETQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
CalFluor 647 Azide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 647 Azide is a state-of-the-art fluorogenic probe designed for the specific and sensitive detection of alkyne-tagged biomolecules. Its unique "turn-on" characteristic, where fluorescence is activated upon reaction, makes it an invaluable tool for a wide range of applications in cellular imaging, proteomics, and genomics. This guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols, and visualizations of its application in common research workflows.
Developed by the Bertozzi group, this compound is part of a palette of fluorogenic probes that are activated by copper-catalyzed or metal-free click chemistry.[1][2] These probes are not fluorescent until they react with alkynes, a feature that significantly reduces background noise and eliminates the need for wash steps, which is particularly advantageous in live-cell and in vivo imaging.[1][2] This far-red fluorescent dye is water-soluble and exhibits high purity, ensuring reproducibility in sensitive labeling experiments.[3]
Physicochemical and Spectroscopic Properties
This compound is a dark red amorphous solid with a molecular weight of 933.24 g/mol and is soluble in water and DMSO. Its high purity of over 95% as determined by HPLC ensures reliable and reproducible results in various experimental settings. The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 933.24 g/mol | |
| Appearance | Dark red amorphous solid | |
| Purity | >95% (HPLC) | |
| Solubility | Water, DMSO | |
| Excitation Maximum (post-click) | 657 nm | |
| Emission Maximum (post-click) | 674 nm | |
| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5 |
Core Mechanism: Fluorogenic Click Chemistry
The central feature of this compound is its application in click chemistry, a bioorthogonal reaction that enables the specific ligation of an azide and an alkyne. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common form of this reaction used with this compound. The fluorogenic nature of this compound stems from a photoinduced electron transfer (PeT) mechanism that quenches its fluorescence in the azide form. Upon reaction with an alkyne to form a stable triazole, the PeT process is disrupted, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the detection of alkyne-labeled biomolecules with high signal-to-noise ratios.
Experimental Protocols
General Protocol for Labeling of Alkyne-Modified Biomolecules
This protocol provides a general guideline for the copper-catalyzed click chemistry labeling of alkyne-modified biomolecules with this compound. Optimization may be required for specific applications.
Materials:
-
Alkyne-modified biomolecule (e.g., DNA, protein)
-
This compound
-
2M Triethylammonium acetate buffer, pH 7.0
-
Dimethyl sulfoxide (DMSO)
-
5 mM Ascorbic Acid Stock solution (freshly prepared)
-
10 mM Copper(II)-TBTA Stock in 55% DMSO
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Dissolve the alkyne-modified biomolecule in water.
-
Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.
-
Add DMSO and vortex to mix.
-
Add this compound stock solution (10 mM in DMSO) and vortex.
-
Add the required volume of 5 mM Ascorbic Acid Stock solution and vortex briefly.
-
Bubble inert gas through the solution for 30 seconds to degas.
-
Add the required amount of 10 mM Copper(II)-TBTA Stock.
-
Flush the vial with inert gas and cap tightly.
-
Vortex the mixture thoroughly. If precipitation is observed, heat the vial for 3 minutes at 80°C and vortex again.
-
Incubate at room temperature overnight.
-
The labeled conjugate can be purified by methods such as acetone or ethanol precipitation followed by RP-HPLC or PAGE.
Protocol for Metabolic Labeling and Visualization of Glycans in Zebrafish Embryos
This protocol outlines the in vivo labeling of glycans in zebrafish embryos using a metabolic precursor and subsequent detection with this compound. This method allows for the visualization of glycan biosynthesis and localization during development.
Materials:
-
Zebrafish embryos
-
Alkyne-modified sugar precursor (e.g., peracetylated N-azidoacetylgalactosamine, Ac4GalNAz)
-
This compound
-
Click chemistry reaction buffer (containing copper sulfate, a copper ligand like THPTA, and a reducing agent like sodium ascorbate)
-
Mounting medium
Procedure:
-
Metabolic Labeling: Incubate zebrafish embryos in embryo medium containing the alkyne-modified sugar precursor for a desired period to allow for metabolic incorporation into glycans.
-
Fixation (Optional): For fixed-cell imaging, fix the embryos in a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization (Optional): If targeting intracellular glycans, permeabilize the embryos with a detergent (e.g., Triton X-100).
-
Click Reaction: Incubate the embryos in the click chemistry reaction buffer containing this compound. The reaction is typically performed at room temperature and is complete within 30-60 minutes.
-
Washing: Wash the embryos several times with an appropriate buffer (e.g., PBS) to remove unreacted reagents.
-
Imaging: Mount the embryos and visualize the fluorescently labeled glycans using confocal microscopy.
Protocol for EdU Labeling of Proliferating Cells in Mouse Brain Tissue
This protocol describes the labeling of newly synthesized DNA in proliferating cells within mouse brain tissue using 5-ethynyl-2'-deoxyuridine (EdU) and subsequent detection with this compound.
Materials:
-
Mouse
-
5-ethynyl-2'-deoxyuridine (EdU)
-
This compound
-
Tissue fixation and processing reagents (e.g., paraformaldehyde, sucrose)
-
Cryostat or vibratome for tissue sectioning
-
Click chemistry reaction buffer
-
Mounting medium with DAPI
Procedure:
-
EdU Administration: Administer EdU to the mouse via intraperitoneal (IP) injection. The dosage and timing will depend on the experimental design.
-
Tissue Harvest and Fixation: At the desired time point, perfuse the mouse and harvest the brain. Post-fix the brain in 4% paraformaldehyde.
-
Tissue Sectioning: Prepare brain slices using a cryostat or vibratome.
-
Click Reaction: Incubate the tissue sections in the click chemistry reaction buffer containing this compound.
-
Washing: Wash the sections to remove unreacted reagents.
-
Counterstaining: Counterstain with a nuclear stain like DAPI.
-
Mounting and Imaging: Mount the sections and visualize the EdU-positive (proliferating) cells using fluorescence microscopy. CalFluor 647 allows for robust visualization of EdU-labeled cells in tissue sections with excellent signal-to-noise ratios.
Applications
The unique properties of this compound make it suitable for a wide array of applications in biological research:
-
Cell Proliferation Assays: Detection of EdU incorporation to identify and quantify proliferating cells in vitro and in vivo.
-
Metabolic Labeling: Visualization of the biosynthesis and trafficking of various biomolecules, including glycans, proteins, and lipids, by incorporating alkyne-modified metabolic precursors.
-
Bioconjugation: Labeling of proteins, peptides, and nucleic acids for subsequent detection and analysis.
-
High-Resolution Imaging: Its brightness and photostability are advantageous for super-resolution microscopy techniques.
-
Flow Cytometry: Quantification of labeled cells in a population.
Conclusion
This compound is a powerful and versatile tool for researchers in various fields of life sciences. Its fluorogenic nature, coupled with the specificity of click chemistry, enables highly sensitive and specific detection of biomolecules with minimal background interference. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of this compound in your research endeavors.
References
A Technical Guide to CalFluor 647 Azide: Principles and Applications in Bio-imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of CalFluor 647 Azide, a powerful fluorogenic probe for the detection and visualization of alkyne-tagged biomolecules. We will delve into the core principles of its fluorescence, its photophysical properties, and provide detailed protocols for its application in biological research.
Core Principle: Photoinduced Electron Transfer (PeT)
This compound is a "smart probe," meaning its fluorescence is activated by a specific chemical reaction.[1][2][3] In its native state, the CalFluor 647 fluorophore is quenched by a closely positioned 3-azido-4,6-dialkoxyaryl group.[1] This quenching occurs through a process called photoinduced electron transfer (PeT).[1] Upon excitation, the fluorophore's excited electron is transferred to the electron-deficient azide group, preventing the emission of a photon and rendering the molecule non-fluorescent.
The fluorescence is "turned on" when the azide group reacts with an alkyne-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click reaction". This reaction forms a stable triazole ring, which alters the electronic properties of the quenching group. The PeT process is consequently disrupted, allowing the CalFluor 647 fluorophore to emit a strong fluorescent signal upon excitation. This significant increase in fluorescence upon reaction provides a high signal-to-noise ratio, enabling sensitive detection of target molecules with minimal background from unreacted probes, a significant advantage in no-wash imaging experiments.
Caption: Fluorescence activation of this compound via click chemistry.
Photophysical and Chemical Properties
This compound is a water-soluble, far-red fluorescent dye. Its key properties are summarized in the tables below.
| Chemical Properties | |
| Molecular Formula | C₄₃H₆₆N₇O₁₀S₂Si |
| Molecular Weight | 933.24 g/mol |
| CAS Number | 1798306-01-0 |
| Solubility | Water, DMSO |
| Appearance | Dark red amorphous solid |
| Photophysical Properties | This compound (Before Click Reaction) | CalFluor 647 Triazole (After Click Reaction) |
| Excitation Maximum (λex) | 655 nm | 657 nm |
| Emission Maximum (λem) | 678 nm | 674 nm |
| Quantum Yield (Φfl) | 0.0056 | 0.25 |
| Fluorescence Enhancement | - | 45-fold |
Experimental Protocol: Labeling of Alkyne-Modified Biomolecules in Fixed Cells
This protocol provides a general guideline for the use of this compound to label biomolecules that have been metabolically tagged with an alkyne group (e.g., using EdU for DNA, HPG for proteins, or Ac4GalNAlk for glycans).
Materials:
-
Alkyne-modified cells fixed on coverslips
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Culture and treat cells with the desired alkyne-containing metabolic label.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with wash buffer.
-
-
Click Reaction Cocktail Preparation:
-
Prepare stock solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 100 mM in water.
-
THPTA or TBTA: 200 mM in water or DMSO/tBuOH, respectively.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
-
-
For a 100 µL final reaction volume, mix the components in the following order:
-
84 µL PBS
-
1 µL of 10 mM this compound stock solution (final concentration: 100 µM)
-
10 µL of a pre-mixed solution of 100 mM CuSO₄ and 200 mM THPTA/TBTA (1:2 molar ratio).
-
5 µL of 300 mM Sodium Ascorbate stock solution (final concentration: 15 mM).
-
-
Vortex the solution briefly after adding each component.
-
-
Labeling:
-
Remove the wash buffer from the cells.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the click reaction cocktail.
-
Wash the cells three times with wash buffer.
-
(Optional) Counterstain with a nuclear stain like DAPI or Hoechst.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the far-red spectrum (Excitation: ~650 nm, Emission: ~670 nm).
-
References
CalFluor 647 Azide: A Technical Guide for Advanced Bioimaging and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 647 Azide is a far-red fluorescent probe renowned for its utility in bioorthogonal chemistry, specifically in the realm of "click chemistry."[1][2][3] As a member of the CalFluor family of dyes, it is engineered to be fluorogenic, exhibiting minimal fluorescence until it participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[3][4] This "turn-on" characteristic is highly advantageous for cellular imaging, as it significantly reduces background fluorescence from unreacted probes, thereby enhancing the signal-to-noise ratio without the need for extensive wash steps. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.
Core Chemical and Physical Properties
This compound is a water-soluble, rhodamine-based dye with an azide moiety that allows for its covalent attachment to alkyne-modified biomolecules. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄₃H₆₆N₇O₁₀S₂Si | |
| Molecular Weight | 933.24 g/mol | |
| Appearance | Dark red amorphous solid | |
| Solubility | Water, DMSO, DMF | |
| Storage | Store at -20°C, desiccated and protected from light |
Spectroscopic Properties
The fluorogenic nature of this compound is its most distinguishing feature. The azide form is efficiently quenched, but upon reaction with an alkyne to form a stable triazole, its fluorescence quantum yield increases dramatically.
| Property | This compound | CalFluor 647-Triazole (Post-Click Reaction) | Reference |
| Excitation Maximum (λex) | 655 nm | 657 nm | |
| Emission Maximum (λem) | 678 nm | 674 nm | |
| Quantum Yield (Φ) | 0.0056 | 0.25 | |
| Fluorescence Enhancement | - | ~45-fold | |
| Molar Extinction Coefficient (ε) | Not Reported | Not Reported (See Note 1) | |
| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5 | Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5 |
Note 1: The molar extinction coefficient for this compound and its triazole adduct have not been reported in the reviewed literature. However, for the spectrally similar dye BP Fluor 647 Azide, a molar extinction coefficient of 270,000 cm⁻¹M⁻¹ has been reported. This value may serve as a useful approximation.
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol is a general guideline for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
DMSO or DMF for dissolving the dye
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of the copper ligand in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.
-
Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the protein.
-
Prepare a premix of CuSO₄ and the ligand in a 1:2 molar ratio. Add this complex to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 4-12 hours.
-
-
Purification:
-
Remove the excess dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
This protocol describes the labeling of azide-modified biomolecules on the surface of live cells using a cyclooctyne-activated CalFluor 647. For intracellular targets, a cell-permeable cyclooctyne would be required.
Materials:
-
Cells with azide-modified surface biomolecules
-
CalFluor 647 conjugated to a strained alkyne (e.g., DBCO, BCN)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Seed cells in a glass-bottom dish suitable for imaging and culture them to the desired confluency.
-
If necessary, metabolically label the cells with an azide-containing precursor (e.g., Ac₄ManNAz for glycans) for 24-48 hours.
-
-
Labeling Reaction:
-
Prepare a stock solution of the CalFluor 647-strained alkyne conjugate in DMSO.
-
Dilute the conjugate in pre-warmed complete cell culture medium to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the labeling medium to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted probe.
-
Replace the PBS with a suitable imaging medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.
-
Visualizations
References
CalFluor 647 Azide excitation and emission spectra
CalFluor 647 Azide is a far-red fluorescent probe that plays a pivotal role in bioorthogonal chemistry for the labeling and detection of biomolecules. A key feature of this probe is its fluorogenic nature; it remains non-fluorescent until it participates in a click chemistry reaction with an alkyne-modified molecule.[1][2][3] This property is highly advantageous for researchers as it minimizes background fluorescence from unreacted probes, enabling sensitive detection in complex biological environments, often without the need for wash steps.[4][5]
Developed by the Carolyn Bertozzi group, the CalFluor series of dyes, including CalFluor 647, are designed for high-sensitivity applications in cellular and tissue imaging. The probe is particularly useful for visualizing metabolically labeled molecules such as glycans, proteins, DNA, and RNA within cells, developing organisms like zebrafish, and even in tissue slices.
Core Properties and Spectral Data
The essential physicochemical and spectral properties of this compound are summarized below. These characteristics make it spectrally similar to other widely used dyes like Alexa Fluor® 647 and Cy5.
| Property | Value | Reference |
| Excitation Maximum (post-click) | 657 nm | |
| Emission Maximum (post-click) | 674 nm | |
| Molecular Weight | 933.24 g/mol | |
| Purity | >95% (HPLC) | |
| Appearance | Dark red amorphous solid | |
| Solubility | Water, DMSO | |
| Storage Conditions | -20°C, Desiccate |
Mechanism of Fluorogenic Activation
This compound's utility stems from its activation via a click reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In its initial azide form, the dye's fluorescence is quenched. Upon reaction with a terminal alkyne on a target biomolecule, a stable triazole ring is formed. This chemical transformation rigidifies the dye's structure and disrupts the quenching mechanism, leading to a significant increase in fluorescence quantum yield. This "turn-on" mechanism is the basis for its high signal-to-noise ratio in imaging experiments.
Experimental Protocol: Copper-Catalyzed Click Reaction (CuAAC) in Fixed Cells
This protocol provides a general framework for labeling alkyne-modified biomolecules in fixed cells using this compound. Optimization may be required depending on the cell type and experimental setup.
1. Reagent Preparation:
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.5% Triton™ X-100 in PBS.
-
Wash Buffer: 3% BSA in PBS.
-
This compound Stock Solution: Prepare a 1-5 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper (II) Sulfate (CuSO4) Stock Solution: Prepare a 20-100 mM stock solution in deionized water.
-
Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 100-300 mM stock solution in deionized water. This solution must be made fresh immediately before use.
-
Copper Ligand (e.g., THPTA or TBTA) Stock Solution: Prepare a 10-100 mM stock solution in water or DMSO, respectively. This ligand stabilizes the Cu(I) ion and improves reaction efficiency.
2. Cell Preparation and Fixation:
-
Plate cells on coverslips and treat with an alkyne-modified metabolic precursor (e.g., EdU for DNA, an alkyne-amino acid for protein) for the desired duration.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.5% Triton™ X-100 in PBS for 10-20 minutes.
-
Wash cells twice with 3% BSA in PBS.
3. Click Reaction Cocktail Assembly:
-
Prepare the click reaction cocktail immediately before use. The following is for a 500 µL final volume, which is sufficient for one coverslip. Volumes should be scaled as needed.
-
To 430 µL of PBS, add the following in order, vortexing gently after each addition:
-
10 µL of Copper (II) Sulfate solution (Final concentration: ~0.4-2 mM).
-
10 µL of Copper Ligand solution (to chelate and stabilize the copper).
-
1-5 µL of this compound stock solution (Final concentration: 2-25 µM).
-
40 µL of fresh Sodium Ascorbate solution (to reduce Cu(II) to the catalytic Cu(I) state).
-
4. Labeling and Imaging:
-
Remove the wash buffer from the cells and add the 500 µL click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with 3% BSA in PBS.
-
(Optional) Stain nuclei with a suitable dye like DAPI or Hoechst 33342.
-
Wash twice more with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the sample using a fluorescence microscope with filter sets appropriate for far-red dyes (e.g., Cy5 filter set).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 1798306-01-0 | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
CalFluor 647 Azide: A Comprehensive Technical Guide for Advanced Bioconjugation and Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of CalFluor 647 Azide, a fluorogenic probe that is becoming increasingly vital in the fields of chemical biology, drug development, and advanced cellular imaging. We will explore its core properties, detailed experimental protocols for its application in click chemistry, and the underlying mechanisms of its fluorescence activation.
Core Properties of this compound
This compound is a far-red fluorescent probe characterized by its fluorogenic nature; it remains non-fluorescent until it participates in a click chemistry reaction with an alkyne. This "turn-on" mechanism significantly reduces background noise in imaging applications, eliminating the need for wash steps and enabling the sensitive detection of biomolecules.[1][2] The fluorophore is based on a silicon-rhodamine scaffold, which contributes to its favorable photophysical properties in the far-red spectrum.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its corresponding triazole product formed after a click reaction. This data is crucial for designing and executing experiments, as well as for interpreting the results.
| Property | This compound (Unreacted) | CalFluor 647 Triazole (Reacted) |
| Molecular Weight ( g/mol ) | 933.24[2] | - |
| Chemical Formula | C₄₃H₆₆N₇O₁₀S₂Si[3][4] | - |
| Excitation Maximum (λex, nm) | ~655 | 657 |
| Emission Maximum (λem, nm) | ~678 | 674 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Not explicitly stated | ~240,000 (estimated for similar dyes) |
| Quantum Yield (Φ) | 0.0056 | 0.25 |
| Fluorescence Enhancement | - | ~45-fold |
| Solubility | Water, DMSO | - |
| Purity | >95% (HPLC) | - |
Mechanism of Fluorescence Activation
The fluorogenic nature of this compound is governed by a process known as Photoinduced Electron Transfer (PeT). In its native azide form, the electron-rich azide group quenches the fluorescence of the silicon-rhodamine core by transferring an electron to the excited fluorophore. This non-radiative de-excitation pathway results in a dark state.
Upon undergoing a [3+2] cycloaddition reaction with an alkyne (click chemistry), the azide is converted into a triazole. This transformation withdraws electron density from the quenching moiety, disrupting the PeT process and restoring the fluorescence of the dye. This "turn-on" mechanism is highly efficient, leading to a significant increase in quantum yield and a bright fluorescent signal at the site of the reaction.
Experimental Protocols
This compound is a versatile tool for labeling alkyne-modified biomolecules through two primary click chemistry pathways: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used bioorthogonal reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent. The following is a general protocol for labeling alkyne-modified proteins in a cellular context.
Materials:
-
Alkyne-labeled cells or biomolecule of interest
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-benzotriazolylmethyl)amine (TBTA) as a copper ligand
-
Sodium ascorbate (reducing agent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Protocol for Cellular Labeling:
-
Prepare Stock Solutions:
-
This compound: 1-10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
THPTA or TBTA: 50 mM in DMSO or water.
-
Sodium Ascorbate: 500 mM in water (prepare fresh).
-
-
Cell Preparation:
-
Culture and treat cells with an alkyne-containing metabolic label (e.g., O-propargyl-puromycin for protein synthesis or 5-ethynyl-2'-deoxyuridine (EdU) for DNA replication).
-
Fix and permeabilize cells as required for the specific application.
-
Wash the cells twice with PBS.
-
-
Prepare Click Reaction Cocktail:
-
For a 1 mL reaction volume, combine the following in order:
-
880 µL of PBS
-
10 µL of this compound stock (final concentration 10-100 µM)
-
40 µL of CuSO₄:Ligand premix (1:5 molar ratio, e.g., 10 µL of 50 mM CuSO₄ and 40 µL of 50 mM THPTA)
-
20 µL of freshly prepared sodium ascorbate stock (final concentration 10 mM)
-
-
Vortex gently to mix.
-
-
Labeling Reaction:
-
Add the click reaction cocktail to the prepared cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Although this compound is fluorogenic, washing steps can help to remove residual copper.
-
Wash the cells three times with PBS.
-
Mount the cells and proceed with fluorescence microscopy.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azides. The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell imaging and in vivo applications.
Materials:
-
Azide-labeled cells or biomolecule of interest
-
This compound
-
A DBCO-containing labeling reagent (e.g., DBCO-PEG4-NHS ester to modify a protein)
-
Appropriate buffers for your application (e.g., PBS or cell culture medium)
Protocol for Two-Step Live-Cell Labeling:
This protocol assumes the target biomolecule is first modified with a DBCO group, followed by reaction with this compound.
Step 1: DBCO Functionalization of a Biomolecule (e.g., an antibody)
-
Prepare Solutions:
-
Dissolve the biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 8.0).
-
Prepare a 10 mM stock solution of DBCO-NHS ester in DMSO.
-
-
Conjugation:
-
Add a 10-20 fold molar excess of the DBCO-NHS ester to the biomolecule solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO reagent using a desalting column or dialysis.
-
Step 2: Labeling with this compound
-
Prepare Azide Solution:
-
Prepare a working solution of this compound in a biocompatible buffer (e.g., PBS or cell culture medium).
-
-
Labeling Reaction:
-
Add the DBCO-functionalized biomolecule to your azide-labeled cells or sample.
-
Incubate for 1-4 hours at 37°C (for live cells) or room temperature.
-
-
Imaging:
-
For live-cell imaging, you can proceed directly to microscopy. For fixed samples, wash with PBS before imaging.
-
Applications in Research and Development
The unique properties of this compound make it a powerful tool for a variety of applications, including:
-
Metabolic Labeling: Visualization of newly synthesized proteins, DNA, RNA, and glycans in cells and organisms.
-
Protein Labeling and Tracking: Site-specific labeling of proteins for localization and trafficking studies.
-
High-Resolution Imaging: The high signal-to-noise ratio is advantageous for super-resolution microscopy techniques.
-
Drug Development: Tracking the delivery and target engagement of alkyne-modified small molecule drugs or biologics.
-
Assay Development: Use in fluorescence-based detection assays such as FRET and ELISA.
Conclusion
This compound offers a robust and sensitive method for the fluorescent labeling of biomolecules. Its fluorogenic nature, combined with the versatility of click chemistry, provides researchers and drug development professionals with a powerful tool to investigate complex biological systems with high specificity and minimal background interference. The detailed protocols and data presented in this guide serve as a valuable resource for the successful implementation of this compound in a wide range of advanced applications.
References
CalFluor 647 Azide: A Technical Guide to its Fluorogenic Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core fluorogenic properties of CalFluor 647 Azide, a powerful tool for the specific and sensitive detection of alkyne-tagged biomolecules. This document provides a comprehensive overview of its mechanism of action, key photophysical data, and detailed experimental protocols for its application in bioimaging and bioconjugation.
Introduction
This compound is a far-red fluorescent probe that belongs to the CalFluor series of fluorogenic dyes.[1][2][3] A significant challenge in fluorescence imaging is the removal of unreacted, highly fluorescent probes, which often leads to high background signals and reduced sensitivity.[4][5] this compound overcomes this limitation through a "turn-on" mechanism, where it remains in a non-fluorescent state until it specifically reacts with an alkyne-containing molecule via a click chemistry reaction. This fluorogenic activation enables sensitive detection of labeled biomolecules in complex biological environments, often without the need for wash steps.
Mechanism of Fluorogenic Activation
The fluorogenic nature of this compound is based on the principle of Photoinduced Electron Transfer (PeT) . In its initial azide form, the fluorophore's fluorescence is efficiently quenched. The quenching is mediated by the azide group, which acts as an electron donor to the excited fluorophore, preventing radiative decay (fluorescence).
Upon undergoing a [3+2] cycloaddition reaction with an alkyne, the azide moiety is converted into a stable, electron-withdrawing triazole ring. This chemical transformation disrupts the PeT process, thereby "turning on" the fluorescence of the dye. The resulting triazole-linked CalFluor 647 exhibits strong, stable fluorescence in the far-red region of the spectrum.
This activation can be achieved through two primary click chemistry pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as THPTA or TBTA, is often used to protect the catalyst and improve reaction efficiency in biological systems.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne reaction partner (e.g., DBCO, BCN). The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it particularly suitable for live-cell imaging.
Quantitative Data Presentation
The photophysical properties of this compound before and after the click reaction are summarized in the table below. The data highlights the dramatic increase in fluorescence upon triazole formation.
| Property | This compound (Unreacted) | CalFluor 647 Triazole (Reacted) | Reference |
| Absorption Max (λₐₑₛ) | ~655 nm | ~657 nm | |
| Emission Max (λₑₘ) | ~678 nm | ~674 nm | |
| Quantum Yield (Φ) | 0.0056 | 0.25 | |
| Fluorescence Enhancement | - | 45-fold | |
| Extinction Coefficient (ε) | Not reported | ~270,000 cm⁻¹M⁻¹ (similar to Alexa Fluor 647) | |
| Appearance | Dark red amorphous solid | - | |
| Solubility | Water, DMSO | - |
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling in Solution
This protocol is suitable for labeling alkyne-modified proteins, nucleic acids, or other biomolecules in a purified system.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA or TBTA ligand stock solution (e.g., 100 mM in water or DMSO/water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Aminoguanidine (optional, to prevent oxidative damage)
Protocol:
-
To your alkyne-modified biomolecule solution, add this compound to the desired final concentration (typically a 2-10 fold molar excess over the biomolecule).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA/TBTA ligand stock solution. The final concentration of CuSO₄ is typically 50-100 µM, with a 5-fold excess of the ligand.
-
Add the catalyst premix to the biomolecule-azide mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
The labeled biomolecule can be purified from excess reagents using standard methods such as size exclusion chromatography or dialysis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol describes the labeling of azide-modified biomolecules on the surface of or within live cells using a cyclooctyne-functionalized CalFluor 647. For this, CalFluor 647 would need to be conjugated to a cyclooctyne; however, the principle applies to reacting an azide-functionalized CalFluor 647 with a cyclooctyne-labeled biomolecule. The following protocol assumes the latter.
Materials:
-
Live cells with metabolically incorporated alkyne-containing sugars, amino acids, or nucleosides.
-
This compound
-
A suitable cyclooctyne reagent (e.g., DBCO-alkyne)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture your cells of interest and incorporate the alkyne-modified metabolic precursor according to your specific experimental design.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Wash the cells twice with warm PBS or culture medium to remove any unincorporated metabolic precursors.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells at 37°C for 15-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Wash the cells three times with warm PBS to remove any unreacted probe.
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for far-red fluorescence.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fluorogenic activation of this compound via click chemistry.
Caption: Experimental workflow for CuAAC labeling with this compound.
Caption: Photoinduced Electron Transfer (PeT) mechanism of this compound.
References
- 1. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 1798306-01-0 | BroadPharm [broadpharm.com]
- 5. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
CalFluor 647 Azide: A Technical Guide to No-Wash Cell Staining
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CalFluor 647 Azide, a fluorogenic probe enabling sensitive detection of biomolecules through a no-wash cell staining protocol. This innovative approach minimizes background fluorescence and simplifies experimental workflows, making it an invaluable tool for cellular imaging and analysis.
Core Principles and Mechanism of Action
This compound is a non-fluorescent molecule that becomes highly fluorescent upon undergoing a "click chemistry" reaction with an alkyne-tagged biomolecule. This process, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), results in the formation of a stable triazole linkage. The fluorogenic nature of this compound is attributed to a photoinduced electron transfer (PeT) quenching mechanism in its azide form. Upon reaction with an alkyne, this quenching is disrupted, leading to a significant increase in fluorescence intensity.[1][2][3] This "turn-on" characteristic is the key to no-wash staining, as unreacted, non-fluorescent probes do not contribute to background signal, eliminating the need for wash steps that can be problematic for live-cell imaging and high-throughput screening.[1][4]
The core of this technology lies in the metabolic labeling of target biomolecules with an alkyne-containing analog. For example, to visualize newly synthesized DNA, cells can be incubated with 5-ethynyl-2´-deoxyuridine (EdU), an alkyne analog of thymidine, which is incorporated during DNA replication. Subsequent addition of this compound and a copper catalyst initiates the click reaction, specifically labeling the alkyne-modified DNA.
Photophysical and Chemical Properties
A clear understanding of the photophysical and chemical properties of this compound is crucial for successful experimental design.
| Property | Value | Reference |
| Excitation Maximum (λex) | 657 nm | |
| Emission Maximum (λem) | 674 nm | |
| Molecular Weight | 933.24 g/mol | |
| Purity | >95% (HPLC) | |
| Solubility | Water, DMSO | |
| Appearance | Dark red amorphous solid | |
| Fluorescence Enhancement | ~46-fold upon reaction with an alkyne |
Table 1: Photophysical and Chemical Properties of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound for no-wash cell staining.
Protocol 1: No-Wash Staining of Newly Synthesized DNA in Adherent Cells for Microscopy
1. Metabolic Labeling: a. Culture adherent cells on a suitable imaging plate or coverslip to the desired confluency. b. Prepare a working solution of 10 µM EdU in complete cell culture medium. c. Remove the existing medium from the cells and add the EdU-containing medium. d. Incubate the cells for a duration appropriate for the specific cell type and experimental goals (e.g., 2 hours for actively dividing cells).
2. Cell Fixation and Permeabilization: a. After incubation, remove the EdU-containing medium and wash the cells once with Phosphate-Buffered Saline (PBS). b. Fix the cells by adding a 4% paraformaldehyde solution in PBS and incubating for 15 minutes at room temperature. c. Wash the cells twice with PBS. d. Permeabilize the cells by adding a 0.5% Triton™ X-100 solution in PBS and incubating for 20 minutes at room temperature. e. Wash the cells twice with PBS.
3. Click Reaction and Staining: a. Prepare the Click-iT® reaction cocktail immediately before use. For a 500 µL reaction volume:
- 438 µL PBS
- 10 µL of a 100 mM Copper (II) Sulfate (CuSO₄) solution
- 2 µL of a 500 mM solution of a copper protectant (e.g., BTTAA ligand)
- 50 µL of a 100 mM Sodium Ascorbate solution (add last to initiate the reaction) b. Prepare a 1 µM working solution of this compound in the Click-iT® reaction cocktail. c. Remove the PBS from the cells and add the this compound-containing reaction cocktail. d. Incubate for 30 minutes at room temperature, protected from light.
4. Imaging: a. The cells can be imaged directly in the reaction cocktail without any wash steps. b. If desired, the reaction cocktail can be replaced with PBS for imaging. c. Mount the coverslip with a suitable mounting medium if long-term storage is required. d. Image the cells using a fluorescence microscope with appropriate filters for the Cy5 channel (Excitation/Emission: ~650/670 nm).
Protocol 2: No-Wash Staining for Flow Cytometry Analysis of Proliferating Cells
1. Metabolic Labeling: a. Harvest cells grown in suspension or adherent cells by trypsinization. b. Resuspend the cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL. c. Add EdU to a final concentration of 10 µM. d. Incubate for 2 hours at 37°C in a CO₂ incubator.
2. Cell Fixation and Permeabilization: a. After incubation, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). b. Discard the supernatant and resuspend the cell pellet in 100 µL of PBS. c. Add 1 mL of 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature. d. Centrifuge and discard the supernatant. e. Resuspend the cell pellet in 1 mL of 1X saponin-based permeabilization and wash buffer.
3. Click Reaction and Staining: a. Prepare the Click-iT® reaction cocktail as described in Protocol 1. b. Prepare a 1 µM working solution of this compound in the Click-iT® reaction cocktail. c. Centrifuge the permeabilized cells and resuspend the pellet in 500 µL of the this compound-containing reaction cocktail. d. Incubate for 30 minutes at room temperature, protected from light.
4. Flow Cytometry Analysis: a. The cells can be directly analyzed on a flow cytometer without any wash steps. b. Use a laser line and emission filter suitable for Alexa Fluor™ 647 or a spectrally similar dye (e.g., 633 nm or 640 nm laser and a 660/20 nm bandpass filter).
Visualizations
Caption: No-wash cell staining workflow using this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.
Conclusion
This compound offers a significant advancement in fluorescent labeling technology, particularly for applications requiring high sensitivity and simplified protocols. Its fluorogenic nature, which eliminates the need for wash steps, reduces cell loss and minimizes background, leading to improved signal-to-noise ratios. This technical guide provides the foundational knowledge and detailed protocols for researchers to effectively implement this compound in their no-wash cell staining experiments, paving the way for more efficient and robust cellular analysis.
References
CalFluor 647 Azide: An In-depth Technical Guide for Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CalFluor 647 Azide, a fluorogenic dye increasingly utilized for the specific and sensitive labeling of biomolecules. Its application in elucidating complex biological processes through advanced imaging and detection techniques is detailed, with a focus on practical experimental protocols and the underlying chemical principles.
Core Concepts: The Power of Fluorogenic "Click" Chemistry
This compound is a far-red fluorescent probe that remains in a non-fluorescent state until it participates in a "click" chemistry reaction.[1][2][3] This fluorogenic property is a significant advantage in biomolecule labeling, as it minimizes background fluorescence from unreacted probes, thereby enhancing the signal-to-noise ratio in imaging experiments.[2] The activation of fluorescence occurs upon the formation of a stable triazole ring through the reaction of the azide moiety with an alkyne-tagged biomolecule.[1]
This bioorthogonal reaction, meaning it does not interfere with native biological processes, can be achieved through two primary methods:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction catalyzed by copper(I) ions.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes strained cyclooctynes, making it ideal for live-cell imaging where copper toxicity is a concern.
This compound's far-red emission spectrum is particularly advantageous for biological imaging due to reduced autofluorescence from cellular components in this spectral range.
Quantitative Data: Photophysical and Chemical Properties
The performance of a fluorescent probe is defined by its photophysical characteristics. The key quantitative data for this compound are summarized in the table below. The significant increase in quantum yield upon reaction with an alkyne underscores its fluorogenic nature.
| Property | This compound (Unreacted) | CalFluor 647-Triazole (Reacted) | Reference |
| Excitation Maximum (λ_max,abs_) | 655 nm | 657 nm | |
| Emission Maximum (λ_max,em_) | 678 nm | 674 nm | |
| Quantum Yield (Φ) | 0.0056 | 0.25 | |
| Fluorescence Enhancement | - | 45x | |
| Molar Extinction Coefficient (ε) | Not Reported | ~270,000 cm⁻¹M⁻¹ (for spectrally similar BP Fluor 647) | |
| Molecular Weight | 933.24 g/mol | - | |
| Solubility | Water, DMSO | - |
Experimental Protocols: A Step-by-Step Guide to Biomolecule Labeling
Successful labeling with this compound requires careful consideration of the biomolecule of interest and the chosen click chemistry method. Below are detailed protocols for labeling proteins, nucleic acids, and glycans.
General Workflow for Biomolecule Labeling
The overall process involves two key stages: the introduction of an alkyne group into the target biomolecule and the subsequent click reaction with this compound.
General workflow for biomolecule labeling with this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols
Note: CuAAC is highly efficient but the copper catalyst can be toxic to living cells. These protocols are best suited for fixed cells or in vitro applications.
This protocol is adapted from established methods for protein labeling using click chemistry.
Materials:
-
Alkyne-modified protein lysate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Reaction Cocktail: In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:
-
Alkyne-modified protein lysate (e.g., 50 µL)
-
PBS to a final volume of ~90 µL
-
This compound to a final concentration of 10-50 µM
-
CuSO₄:Ligand premix (1:5 molar ratio, e.g., 2 µL of 50 mM CuSO₄ and 10 µL of 50 mM THPTA/TBTA)
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning.
CuAAC labeling workflow for proteins in cell lysates.
This protocol is based on methods for detecting DNA synthesis through the incorporation of 5-ethynyl-2'-deoxyuridine (EdU).
Materials:
-
Cells with incorporated EdU
-
Fixative (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
This compound
-
Click chemistry reaction buffer (containing CuSO₄, a suitable ligand, and a reducing agent like sodium ascorbate)
-
Wash buffer (e.g., PBS with 3% BSA)
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with 3% BSA in PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with 3% BSA in PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing this compound (e.g., 5 µM), CuSO₄ (e.g., 2 mM), and sodium ascorbate (e.g., 100 mM) in PBS.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with 3% BSA in PBS.
-
If desired, counterstain nuclei with a DNA stain like DAPI or Hoechst.
-
Image the cells using fluorescence microscopy.
-
CuAAC labeling workflow for EdU-incorporated DNA.
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to contain alkyne groups.
Materials:
-
Cells with metabolically incorporated alkyne-sugars
-
Fixative (e.g., 3% paraformaldehyde in PBS)
-
This compound (10 µM)
-
Copper(II) sulfate (CuSO₄) (1 mM)
-
TBTA ligand (100 µM)
-
Sodium ascorbate (2 mM)
-
Bovine Serum Albumin (BSA) (0.1 mg/mL)
-
PBS
Procedure:
-
Cell Fixation: Fix cells with 3% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Click Reaction: Prepare a reaction cocktail containing 10 µM this compound, 1 mM CuSO₄, 100 µM TBTA, 2 mM sodium ascorbate, and 0.1 mg/mL BSA in PBS. Add the cocktail to the fixed cells and incubate for 1 hour at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS and image using fluorescence microscopy.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocols
Note: SPAAC is copper-free and therefore suitable for labeling biomolecules in living cells. These protocols typically involve the use of a cyclooctyne-modified dye, but for this guide, we will adapt the perspective for an azide-modified dye reacting with a cyclooctyne-tagged biomolecule. The principles remain the same. For labeling with this compound, the biomolecule of interest would need to be tagged with a strained alkyne (e.g., DBCO, BCN).
This protocol provides a general framework for live-cell labeling.
Materials:
-
Live cells with incorporated strained alkyne (e.g., DBCO-modified amino acid or sugar)
-
This compound
-
Cell culture medium
Procedure:
-
Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-25 µM).
-
Labeling: Remove the existing medium from the cells and add the labeling medium.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal time and concentration should be determined empirically.
-
Washing: Wash the cells two to three times with fresh, pre-warmed medium or PBS to remove unreacted probe.
-
Imaging: Image the live cells using fluorescence microscopy.
References
CalFluor 647 Azide: A Technical Guide to Solubility, Stability, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 647 Azide is a far-red fluorescent probe that has become an invaluable tool in bioconjugation and cellular imaging. Its utility is centered around its azide functional group, which allows for its efficient incorporation into biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A key feature of this compound is its fluorogenic nature; it remains non-fluorescent until it reacts with an alkyne, minimizing background fluorescence and eliminating the need for wash steps in imaging applications.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, along with a detailed experimental protocol for its use in click chemistry.
Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₃H₆₆N₇O₁₀S₂Si | [3][4] |
| Molecular Weight | 933.24 g/mol | [1] |
| Excitation Maximum (post-click) | 657 nm | |
| Emission Maximum (post-click) | 674 nm | |
| Appearance | Dark red amorphous solid | |
| Purity | >95% (typically analyzed by HPLC) |
Solubility
This compound exhibits good solubility in common laboratory solvents, facilitating its use in a variety of experimental settings. While precise quantitative solubility data is not extensively published, the following table summarizes the available qualitative information.
| Solvent | Solubility | Recommendations for Stock Solutions | Source(s) |
| Water | Soluble | Can be dissolved directly in aqueous buffers. For long-term storage, the use of a concentrated stock in an organic solvent is recommended. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. |
Preparation of Stock Solutions:
It is recommended to prepare a concentrated stock solution of this compound in anhydrous DMSO, for example, at a concentration of 1-10 mM. This stock solution can then be aliquoted and stored under the recommended conditions to minimize freeze-thaw cycles. For aqueous working solutions, the DMSO stock can be diluted into the desired aqueous buffer.
Stability
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table outlines the recommended storage conditions and factors that can affect its stability.
| Condition | Recommendation | Rationale | Source(s) |
| Temperature | Store at -20°C. For solutions in solvent, -80°C may provide enhanced stability for long-term storage. | Minimizes thermal degradation of the fluorescent dye and the reactive azide group. | |
| Light | Protect from light. Store in a dark container or wrapped in foil. | Fluorescent dyes are susceptible to photobleaching, which can lead to a loss of fluorescence signal. | |
| Moisture | Store in a desiccated environment. | The azide group can be sensitive to hydrolysis. | |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Aliquoting stock solutions into smaller, single-use volumes is recommended to prevent degradation that can occur during repeated temperature changes. | |
| pH | Stable in a pH range of approximately 4 to 11 for the click reaction. | The copper-catalyzed click reaction is robust across a wide pH range. However, the stability of the dye itself may be compromised at extreme pH values. |
Experimental Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound is its use in CuAAC, or "click chemistry," to label alkyne-modified biomolecules. The following is a general protocol for labeling proteins in an aqueous environment. This protocol should be optimized for specific applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 250 mM sodium ascorbate in water, freshly prepared)
-
Copper ligand stock solution (e.g., 50 mM TBTA in DMSO)
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components in order:
-
Alkyne-modified protein solution
-
This compound (to a final concentration of 100-200 µM)
-
Copper ligand (TBTA, to a final concentration of 100-200 µM)
-
Copper(II) sulfate (to a final concentration of 50-100 µM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. The optimal incubation time may vary depending on the specific reactants and concentrations.
-
Purification (Optional): If necessary, remove excess unreacted dye and other small molecules. This can be achieved through various methods such as spin filtration, dialysis, or size exclusion chromatography, depending on the nature of the labeled biomolecule.
-
Analysis: The labeled biomolecule can be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning, flow cytometry, or fluorescence microscopy.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: A generalized workflow for labeling biomolecules using CuAAC.
Factors Affecting this compound Stability
Caption: Key environmental factors that can impact the stability of this compound.
References
CalFluor 647 Azide vs. Traditional Fluorescent Dyes: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of a fluorescent dye is a critical decision in the design of biological assays, influencing sensitivity, specificity, and the reliability of experimental outcomes. For decades, traditional fluorescent dyes, such as cyanine (Cy) and Alexa Fluor dyes, have been the workhorses of fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. These dyes are typically functionalized to react with primary amines on proteins and other biomolecules. However, the advent of bioorthogonal chemistry, particularly "click chemistry," has introduced a new class of probes, including CalFluor 647 Azide. This guide provides a detailed technical comparison between this compound and traditional fluorescent dyes, focusing on their chemical properties, labeling strategies, and performance characteristics to aid researchers in making informed decisions for their specific applications.
Core Chemistry and Labeling Strategies
Traditional Fluorescent Dyes: Amine-Reactive Labeling
Traditional fluorescent dyes are often supplied as N-hydroxysuccinimide (NHS) esters, which react with primary amines on proteins (e.g., the side chain of lysine residues) to form stable amide bonds. While effective, this method has several drawbacks:
-
Lack of Specificity: Lysine residues are abundant in most proteins, leading to heterogeneous labeling and potential disruption of protein function if the active site is modified.
-
pH Dependence: The reaction is highly pH-dependent, typically requiring alkaline conditions (pH 8.0-9.0) for efficient conjugation.
-
Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce labeling efficiency.
This compound: Bioorthogonal Click Chemistry
This compound is designed for use in click chemistry, a set of bioorthogonal reactions that are highly specific and efficient. The azide group on the dye reacts with an alkyne-modified biomolecule. This modification can be introduced metabolically, enzymatically, or through chemical means, allowing for precise control over the labeling site. The two main types of azide-alkyne click chemistry are:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions. It is widely used for in vitro labeling but the cytotoxicity of copper limits its in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts with the azide without the need for a toxic catalyst, making it suitable for live-cell and in vivo imaging.
The key advantages of this approach include:
-
High Specificity: The reaction is highly specific between the azide and alkyne groups, with minimal off-target labeling.
-
Biocompatibility: The reaction can be performed in complex biological media and, in the case of SPAAC, on live cells.
-
High Efficiency: Click chemistry reactions are typically fast and high-yielding.
Comparative Data of Fluorescent Dyes
The following table summarizes the key photophysical properties of this compound and two commonly used traditional red fluorescent dyes, Alexa Fluor 647 and Cy5.
| Property | This compound | Alexa Fluor 647 | Cy5 |
| Excitation Max (nm) | 650 | 650 | 649 |
| Emission Max (nm) | 665 | 668 | 670 |
| Extinction Coefficient (cm⁻¹M⁻¹) | 250,000 | 270,000 | 250,000 |
| Quantum Yield | > 0.30 | ~0.33 | ~0.27 |
| Photostability | High | High | Moderate |
| Brightness (EC x QY) | > 75,000 | ~89,100 | ~67,500 |
| Reactive Group | Azide | NHS Ester, Maleimide, etc. | NHS Ester, Maleimide, etc. |
| Primary Application | Click Chemistry | Amine/Thiol Labeling | Amine/Thiol Labeling |
Experimental Protocols
Protocol 1: Labeling of an Alkyne-Modified Antibody with this compound via CuAAC
This protocol describes a general procedure for labeling an antibody that has been modified to contain an alkyne group.
Materials:
-
Alkyne-modified antibody
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS (phosphate-buffered saline)
-
DMSO (dimethyl sulfoxide)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM solution of CuSO₄ in water.
-
Prepare a 250 mM solution of THPTA in water.
-
Prepare a 500 mM solution of sodium ascorbate in water (freshly made).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified antibody in PBS.
-
Add this compound stock solution to achieve a 5-10 fold molar excess over the antibody.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio and add to the reaction mixture to a final concentration of 1 mM copper.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm and 650 nm.
-
Protocol 2: Labeling of an Antibody with a Traditional NHS Ester Dye
This protocol provides a general method for labeling an antibody with a dye such as Alexa Fluor 647 NHS Ester.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
Alexa Fluor 647 NHS Ester
-
DMSO
-
Sodium bicarbonate buffer (1 M, pH 8.3)
-
Size-exclusion chromatography column
Procedure:
-
Prepare Stock Solution:
-
Dissolve the Alexa Fluor 647 NHS Ester in DMSO to a concentration of 10 mg/mL.
-
-
Reaction Setup:
-
To the antibody solution, add 1/10th volume of the 1 M sodium bicarbonate buffer to raise the pH to ~8.3.
-
Add the dye stock solution to the antibody solution to achieve a 10-20 fold molar excess. The optimal ratio may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction for 1 hour at room temperature, with gentle stirring and protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Calculate the DOL by measuring the absorbance at 280 nm and the excitation maximum of the dye.
-
Visualizations
CalFluor 647 Azide: A Technical Guide to a Fluorogenic "Turn-On" Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, development, and application of CalFluor 647 Azide, a powerful fluorogenic probe for the detection of alkyne-tagged biomolecules. Developed by the Bertozzi group, this dye is a key component of the CalFluor family of probes, which are designed to remain non-fluorescent until they participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This "turn-on" characteristic significantly reduces background fluorescence, enabling sensitive detection of biological molecules in complex environments, often without the need for wash steps.[1][2][3]
Core Principles: Photoinduced Electron Transfer (PeT)
The fluorogenic nature of this compound is based on the principle of Photoinduced Electron Transfer (PeT).[4][5] In its native azide form, the molecule's fluorescence is quenched. Upon reaction with an alkyne to form a triazole, the PeT process is disrupted, leading to a significant increase in fluorescence quantum yield and a "turn-on" of the fluorescent signal. This mechanism allows for the specific visualization of molecules that have been metabolically, enzymatically, or chemically tagged with an alkyne.
Caption: Mechanism of this compound fluorescence activation.
Key Characteristics and Photophysical Properties
This compound is a water-soluble, far-red fluorescent probe. Its spectral properties make it compatible with common laser lines and filter sets. The key advantage of this compound is its significant increase in fluorescence upon reaction with an alkyne, with a reported enhancement of approximately 45-fold.
| Property | This compound | CalFluor 647 Triazole |
| Excitation Maximum (λex) | ~655 nm | ~657 nm |
| Emission Maximum (λem) | ~678 nm | ~674 nm |
| Quantum Yield (Φfl) | 0.0056 | 0.25 |
| Fluorescence Enhancement | - | ~45x |
| Molecular Weight | 933.24 g/mol | - |
| Purity | >95% (HPLC) | - |
| Solubility | Water, DMSO | - |
Applications in Research and Development
The unique properties of this compound make it a valuable tool for a wide range of applications in life sciences. Its primary use is in the detection and visualization of alkyne-modified biomolecules, including:
-
Glycans: Studying glycosylation patterns in cells and organisms.
-
Proteins: Visualizing newly synthesized proteins and post-translational modifications.
-
Nucleic Acids (DNA and RNA): Detecting DNA replication and RNA synthesis.
-
Lipids: Tracking lipid metabolism and localization.
The "no-wash" capability of CalFluor probes is particularly advantageous for imaging in live cells, tissues, and whole organisms like zebrafish, where removal of unreacted probe is challenging.
Experimental Workflow: From Labeling to Detection
The use of this compound involves a two-step process: metabolic or chemical labeling of the target biomolecule with an alkyne, followed by the "click" reaction with the fluorescent azide probe.
Caption: General experimental workflow for biomolecule labeling.
Detailed Experimental Protocol: In-Cell Protein Labeling
This protocol provides a general guideline for labeling newly synthesized proteins in cultured mammalian cells using an alkyne-containing amino acid analog followed by detection with this compound.
Materials:
-
Mammalian cells cultured on coverslips or in plates
-
Methionine-free cell culture medium
-
L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG) (alkyne-containing methionine analogs)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click Reaction Mix:
-
This compound (stock solution in DMSO)
-
Copper(II) sulfate (CuSO4) (stock solution in water)
-
Copper-chelating ligand (e.g., THPTA or BTTAA) (stock solution in water or DMSO)
-
Reducing agent (e.g., Sodium Ascorbate) (freshly prepared stock solution in water)
-
Procedure:
-
Metabolic Labeling:
-
Wash cells with pre-warmed PBS.
-
Incubate cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine.
-
Replace the medium with methionine-free medium supplemented with AHA or HPG (typically 25-50 µM).
-
Incubate for the desired labeling period (e.g., 1-4 hours).
-
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Click Reaction:
-
Prepare the Click Reaction Mix. The final concentrations of the components are critical and may require optimization. A typical starting point is:
-
1-10 µM this compound
-
100-200 µM Copper(II) sulfate
-
500-1000 µM Ligand
-
2.5-5 mM Sodium Ascorbate
-
-
Important: Add the reagents in the following order: 1) PBS, 2) this compound, 3) Copper(II) sulfate premixed with the ligand, and finally 4) Sodium Ascorbate to initiate the reaction.
-
Incubate the cells with the Click Reaction Mix for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three to five times with PBS.
-
(Optional) Stain nuclei with a suitable counterstain (e.g., DAPI).
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with appropriate filters for the far-red spectrum.
-
Conclusion
This compound represents a significant advancement in fluorescent probe technology. Its fluorogenic "turn-on" mechanism, based on Photoinduced Electron Transfer, provides a high signal-to-noise ratio for the detection of alkyne-labeled biomolecules. This technical guide provides a comprehensive overview of its discovery, properties, and a foundational protocol for its application in cellular imaging. The versatility and sensitivity of this compound make it an indispensable tool for researchers and scientists in the ongoing exploration of complex biological systems.
References
Methodological & Application
Application Notes and Protocols for Cellular Labeling with CalFluor 647 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 647 Azide is a fluorogenic dye that offers a powerful solution for the fluorescent labeling of biomolecules within living cells. This far-red fluorescent probe is exceptionally suited for applications in cellular imaging and flow cytometry. Its fluorogenic nature, meaning it is non-fluorescent until it participates in a "click" reaction, significantly reduces background noise and eliminates the need for wash steps, streamlining experimental workflows.[1][2][3] The labeling strategy is a two-step process: first, cells are metabolically labeled with a biomolecule analog containing an alkyne group; second, the this compound is introduced and covalently attaches to the alkyne-modified biomolecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[4] This highly specific and bioorthogonal reaction ensures that the fluorescent label is precisely targeted to the biomolecule of interest.
Principle of the Method
The core of this labeling technique lies in the bioorthogonal click chemistry reaction.[4]
-
Metabolic Labeling: Cells are cultured in the presence of a metabolic precursor that has been chemically modified to contain an alkyne group. This precursor is taken up by the cells and incorporated into newly synthesized biomolecules, such as glycoproteins, DNA, or RNA.
-
Click Reaction: this compound is then added to the cells along with a copper(I) catalyst. The azide group on the CalFluor 647 molecule specifically and rapidly reacts with the alkyne group on the modified biomolecule, forming a stable triazole linkage and rendering the dye highly fluorescent.
A key advantage of this compound is its significant increase in fluorescence upon reaction. The fluorescence of CalFluor 647 is quenched by a photoinduced electron transfer (PeT) mechanism in its azide form. This quenching is relieved upon the formation of the triazole ring during the click reaction, leading to a substantial increase in fluorescence intensity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound cell labeling protocol. These values are starting points and may require optimization for specific cell types and experimental conditions.
Table 1: this compound Properties and Performance
| Parameter | Value | Reference |
| Excitation Maximum (after reaction) | 657 nm | |
| Emission Maximum (after reaction) | 674 nm | |
| Fluorescence Enhancement (upon click reaction) | ~45-fold | |
| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5 |
Table 2: Recommended Concentration Ranges for Labeling Reagents
| Reagent | Concentration Range | Notes | Reference |
| Alkyne-modified metabolic precursor (e.g., Ac4ManNAl) | 10 - 100 µM | Optimal concentration is cell-type dependent. | |
| This compound | 1 - 10 µM | Higher concentrations may be used for fixed cells. | |
| Copper(II) Sulfate (CuSO4) | 50 µM - 1 mM | Use in conjunction with a copper-chelating ligand. | |
| Copper(I)-stabilizing Ligand (e.g., THPTA, BTTAA) | 250 µM - 5 mM | A 5:1 ligand to copper ratio is often recommended. | |
| Sodium Ascorbate | 2.5 - 5 mM | Freshly prepared solution is recommended. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with an Alkyne-Modified Sugar for Glycoprotein Analysis
This protocol describes the metabolic labeling of cell surface glycoproteins with an alkyne-modified mannosamine analog (e.g., N-α-acetylmannosamine-alkyne, Ac4ManNAl) followed by detection with this compound for fluorescence microscopy.
Materials:
-
Cells of interest (e.g., HeLa, CHO, Jurkat)
-
Complete cell culture medium
-
Alkyne-modified mannosamine analog (e.g., Ac4ManNAl)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a 24-well plate) and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of the alkyne-modified sugar in a suitable solvent (e.g., DMSO or sterile water).
-
Add the alkyne-modified sugar to the cell culture medium to a final concentration of 10-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the alkyne-modified sugar into glycoproteins.
-
-
Preparation of Click Reaction Cocktail:
-
Prepare stock solutions of this compound (1 mM in DMSO), CuSO4 (50 mM in water), THPTA (250 mM in water), and Sodium Ascorbate (500 mM in water). Store stock solutions appropriately.
-
Important: Prepare the click reaction cocktail fresh just before use. For a 1 mL final volume, mix the components in the following order:
-
885 µL PBS
-
10 µL of 1 mM this compound (final concentration: 10 µM)
-
10 µL of 50 mM CuSO4 (final concentration: 500 µM)
-
50 µL of 250 mM THPTA (final concentration: 12.5 mM)
-
45 µL of 500 mM Sodium Ascorbate (final concentration: 22.5 mM)
-
-
Vortex the solution gently to mix.
-
-
Click Reaction:
-
Wash the cells twice with PBS.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Counterstaining and Mounting:
-
Wash the cells twice with PBS.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for CalFluor 647 (Excitation/Emission: ~650/675 nm) and DAPI (if used).
-
Protocol 2: Flow Cytometry Analysis of Proliferating Cells using an Alkyne-Modified Nucleoside
This protocol outlines the labeling of newly synthesized DNA with an alkyne-modified thymidine analog (e.g., EdU - 5-ethynyl-2'-deoxyuridine) and subsequent detection with this compound for flow cytometry analysis.
Materials:
-
Suspension or adherent cells
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine)
-
PBS, pH 7.4
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound
-
Click reaction components (CuSO4, THPTA, Sodium Ascorbate)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Metabolic Labeling with EdU:
-
Incubate cells with 10 µM EdU in their culture medium for a duration appropriate to label the desired cell population (e.g., 2 hours for S-phase analysis).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in Protocol 1.
-
Resuspend the cell pellet in 100 µL of the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Analysis:
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the cells on a flow cytometer using a laser and filter set appropriate for CalFluor 647 (e.g., 633 nm or 640 nm excitation and a >660 nm emission filter).
-
Cell Viability Assessment
It is crucial to assess cell viability after the labeling procedure, as the copper catalyst can be toxic to cells. The use of copper-chelating ligands like THPTA significantly reduces this toxicity. A standard cell viability assay, such as one based on measuring cellular metabolism (e.g., MTS or resazurin reduction assays) or membrane integrity (e.g., trypan blue exclusion or a live/dead stain), should be performed in parallel with the labeling experiment to ensure the health of the cell population.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | Inefficient metabolic labeling. | Optimize the concentration of the alkyne-modified precursor and the incubation time. Ensure the precursor is not degraded. |
| Inefficient click reaction. | Prepare the sodium ascorbate solution fresh. Ensure the correct concentrations of all click reaction components. Optimize the reaction time. | |
| Degraded this compound. | Store the dye protected from light and moisture. Use a fresh aliquot. | |
| High background fluorescence | Non-specific binding of the dye. | Although this compound is fluorogenic, some background may occur at high concentrations. Reduce the dye concentration. Ensure adequate washing steps, especially for fixed cells. |
| Autofluorescence of cells. | Use appropriate controls (unlabeled cells) to set the background fluorescence level. | |
| Cell death or morphological changes | Cytotoxicity of the alkyne precursor. | Perform a dose-response curve to determine the optimal, non-toxic concentration of the precursor. |
| Cytotoxicity of the copper catalyst. | Ensure the use of a copper-chelating ligand (e.g., THPTA). Reduce the concentration of CuSO4 and the incubation time for the click reaction. Perform the click reaction at 4°C. |
Visualizations
References
CalFluor 647 Azide: Application Notes and Protocols for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 647 Azide is a fluorogenic dye that offers significant advantages for the sensitive and specific labeling of proteins and other biomolecules. This far-red fluorescent probe is designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. A key feature of this compound is its "turn-on" fluorescence upon reaction with an alkyne-modified molecule.[1][2] In its unreacted azide form, the dye's fluorescence is quenched. Following the click reaction, which forms a stable triazole linkage, a significant increase in fluorescence intensity is observed.[1][2] This property reduces background noise from unreacted dye, making it an excellent tool for various applications, including immunofluorescence, glycobiology, and bioconjugation, without the need for extensive wash steps.[1]
These application notes provide a detailed protocol for the covalent labeling of alkyne-modified proteins with this compound, guidance on quantitative analysis, and a troubleshooting guide.
Principle of the Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The labeling of an alkyne-modified protein with this compound is achieved through a CuAAC reaction. This highly efficient and specific bioorthogonal reaction forms a stable triazole ring, covalently linking the dye to the protein. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. A copper ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and enhance reaction efficiency.
Materials and Methods
Required Materials
-
This compound: (Store at -20°C, protected from light and moisture)
-
Alkyne-Modified Protein: (In a buffer free of azides and primary amines, e.g., phosphate-buffered saline (PBS))
-
Copper(II) Sulfate (CuSO₄): (e.g., 20 mM stock solution in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): (e.g., 100 mM stock solution in water)
-
Sodium Ascorbate: (e.g., 100 mM stock solution in water, freshly prepared)
-
Reaction Buffer: (e.g., PBS, pH 7.4)
-
Purification Resin: (e.g., Size-exclusion chromatography resin appropriate for the molecular weight of the protein)
-
DMSO (Anhydrous): (For dissolving this compound)
Experimental Protocol: Protein Labeling with this compound
This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.
1. Preparation of Reagents: a. This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. b. Alkyne-Modified Protein Solution: Prepare the alkyne-modified protein in the reaction buffer at a concentration of 1-5 mg/mL. c. Catalyst Premix: In a microcentrifuge tube, prepare a premix of CuSO₄ and THPTA. For a final reaction concentration of 1 mM CuSO₄ and 5 mM THPTA, mix the corresponding volumes of their stock solutions. d. Sodium Ascorbate Solution: Prepare a fresh 100 mM solution of sodium ascorbate in water immediately before use.
2. Labeling Reaction: a. In a microcentrifuge tube, add the alkyne-modified protein solution. b. Add the this compound stock solution to the protein solution. The recommended molar excess of dye to protein is typically between 3:1 and 10:1. This may need to be optimized for your specific protein. c. Add the CuSO₄/THPTA catalyst premix to the reaction mixture. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. e. Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).
3. Purification of the Labeled Protein: a. Following the incubation, remove the unreacted this compound and other reaction components by size-exclusion chromatography (e.g., a desalting column). b. Equilibrate the column with an appropriate buffer (e.g., PBS). c. Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will typically elute first as it is larger than the unreacted dye. d. Monitor the fractions by measuring the absorbance at 280 nm (for protein) and ~657 nm (for CalFluor 647). e. Pool the fractions containing the purified CalFluor 647-labeled protein.
4. Storage: Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.
Data Presentation
Quantitative Analysis of Protein Labeling
The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined spectrophotometrically.
1. Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of CalFluor 647, which is approximately 657 nm (A₆₅₇).
2. Calculate the Concentration of CalFluor 647:
-
Use the Beer-Lambert law: Concentration of Dye (M) = A₆₅₇ / (ε_dye * path length)
-
Where ε_dye for a dye spectrally similar to CalFluor 647 (like Alexa Fluor 647) is approximately 239,000 M⁻¹cm⁻¹.
-
3. Calculate the Concentration of Protein:
-
The absorbance at 280 nm is a combination of the protein and the dye. A correction factor is needed to account for the dye's absorbance at 280 nm. Corrected A₂₈₀ = A₂₈₀ - (A₆₅₇ * CF₂₈₀)
-
The correction factor (CF₂₈₀) for dyes similar to CalFluor 647 is approximately 0.03.
-
-
Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein * path length)
-
Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.
-
4. Calculate the Degree of Labeling (DOL):
-
DOL = Concentration of Dye / Concentration of Protein
| Parameter | Symbol | Value/Formula | Reference |
| CalFluor 647 Absorbance Max | λ_abs | ~657 nm | |
| CalFluor 647 Emission Max | λ_em | ~674 nm | |
| Molar Extinction Coefficient of Dye | ε_dye | ~239,000 M⁻¹cm⁻¹ | |
| Correction Factor at 280 nm | CF₂₈₀ | ~0.03 | |
| Recommended Molar Excess (Dye:Protein) | - | 3:1 to 10:1 | |
| Optimal DOL for Antibodies | - | 3-7 |
Visualizations
Caption: Experimental workflow for labeling an alkyne-modified protein with this compound.
Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive reducing agent | Always use a freshly prepared solution of sodium ascorbate. |
| Low protein concentration | Concentrate the protein to 1-5 mg/mL before labeling. | |
| Presence of interfering substances | Ensure the protein buffer is free of azides, primary amines, and high concentrations of thiols. Dialyze the protein into a suitable buffer if necessary. | |
| Insufficient molar excess of dye | Increase the molar ratio of this compound to protein in the reaction. | |
| Protein Precipitation | High concentration of organic solvent (DMSO) | Keep the final concentration of DMSO in the reaction mixture below 10% (v/v). |
| Over-labeling of the protein | Decrease the molar excess of the dye in the reaction. | |
| High Background Fluorescence | Incomplete removal of unreacted dye | Ensure thorough purification of the labeled protein using an appropriate size-exclusion column. Collect and analyze fractions carefully. |
| Non-specific binding of the dye | Although CalFluor 647 is designed to minimize this, ensure proper purification and consider including a mild non-ionic detergent (e.g., Tween-20) in wash buffers for downstream applications. |
References
Super-Resolution Microscopy with CalFluor 647 Azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing CalFluor 647 Azide in super-resolution microscopy. This compound is a fluorogenic dye that offers significant advantages for advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and DNA-based Point Accumulation for Imaging in Nanoscale Topography (DNA-PAINT). Its unique "turn-on" fluorescence upon click chemistry reaction with alkyne-modified biomolecules dramatically reduces background noise, enabling the acquisition of high-contrast, super-resolved images.
Introduction to this compound
This compound is a far-red fluorescent probe that remains in a non-fluorescent state until it undergoes a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with a terminal alkyne.[1][2][3] This fluorogenic property is highly beneficial for super-resolution microscopy, as it minimizes the fluorescence background from unreacted probes, a common challenge with traditional fluorescent dyes.[2][3] This leads to an improved signal-to-noise ratio and enhanced image quality.
Key Advantages for Super-Resolution Microscopy:
-
Fluorogenic Nature: Reduces background fluorescence, leading to high-contrast imaging.
-
Photostability: Dyes in the far-red spectrum, like CalFluor 647, generally exhibit good photostability, which is crucial for the thousands of imaging frames required for STORM.
-
Bioorthogonal Labeling: Click chemistry allows for the specific labeling of alkyne-modified biomolecules within complex cellular environments with minimal perturbation.
Data Presentation: Photophysical and Chemical Properties
A clear understanding of the quantitative properties of this compound is essential for designing and troubleshooting super-resolution experiments.
| Property | Value | Reference |
| Excitation Maximum (after click reaction) | 657 nm | |
| Emission Maximum (after click reaction) | 674 nm | |
| Molecular Weight | 933.24 g/mol | |
| Quantum Yield (Azide form) | 0.0056 | |
| Quantum Yield (Triazole form, after click) | 0.25 | |
| Fluorescence Enhancement upon Click Reaction | ~45x | |
| Solubility | Water, DMSO |
Comparison with a Spectrally Similar Dye (Alexa Fluor 647) for STORM Performance Context:
| Property | Alexa Fluor 647 | Reference |
| Mean Photon Count per Switch (in STORM buffer) | ~3,314 - 5,000 | |
| Duty Cycle (in STORM buffer) | ~0.00087 - 0.001 |
Experimental Protocols
The following protocols provide a detailed methodology for labeling and imaging with this compound. Optimization may be required for specific cell types and targets.
Metabolic Labeling of Biomolecules with an Alkyne Reporter
This initial step introduces an alkyne group into the biomolecule of interest, which will subsequently react with this compound. The example below is for labeling newly synthesized DNA with 5-ethynyl-2'-deoxyuridine (EdU).
Materials:
-
Cells of interest cultured on high-quality glass coverslips (#1.5)
-
Complete cell culture medium
-
5-ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
Procedure:
-
Cell Culture: Plate cells on coverslips at an appropriate density to allow for individual cell imaging.
-
EdU Incorporation: Add EdU to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration and incubation time will depend on the cell type and proliferation rate. Incubate for the desired duration to label newly synthesized DNA.
-
Fixation: After incubation, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each. The sample is now ready for click chemistry labeling.
Copper-Catalyzed Click Chemistry (CuAAC) Labeling with this compound
This protocol describes the "click" reaction to conjugate this compound to the alkyne-modified biomolecules.
Materials:
-
Alkyne-labeled cells on coverslips (from Protocol 3.1)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., TBTA or BTTAA) stock solution (e.g., 10 mM in DMSO)
-
Reducing agent (e.g., Sodium Ascorbate) solution (freshly prepared, 100 mM in water)
-
PBS
Click Reaction Cocktail (prepare immediately before use): For a 500 µL reaction volume per coverslip:
-
435 µL PBS
-
10 µL CuSO₄ solution (final concentration: 400 µM)
-
20 µL TBTA or BTTAA solution (final concentration: 200 µM)
-
2.5 µL this compound stock solution (final concentration: 5 µM)
-
25 µL Sodium Ascorbate solution (final concentration: 5 mM)
Procedure:
-
Prepare Click Reaction Cocktail: Add the reagents in the order listed above and mix gently.
-
Labeling: Remove the final PBS wash from the permeabilized cells and add the click reaction cocktail.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.
-
Final Washes: Wash three times with PBS. The sample is now labeled and ready for STORM imaging.
Stochastic Optical Reconstruction Microscopy (STORM) Imaging
This protocol outlines the general procedure for acquiring STORM data. Instrument settings will need to be optimized for the specific microscope setup.
Materials:
-
Labeled cells on coverslips
-
STORM imaging buffer (see below)
-
STORM-compatible microscope with a high-power 647 nm laser and an activation laser (e.g., 405 nm)
STORM Imaging Buffer (a common formulation, may require optimization):
-
10% (w/v) glucose
-
1 M MEA (cysteamine)
-
GLOX solution (14 mg glucose oxidase and 50 µL of 17 mg/mL catalase in 200 µL of Buffer A [10 mM Tris pH 8.0, 50 mM NaCl])
-
Buffer B (50 mM Tris pH 8.0, 10 mM NaCl)
-
Final mixture (prepare fresh): To 620 µL of Buffer B with 10% glucose, add 70 µL of 1 M MEA and 7 µL of GLOX solution.
Procedure:
-
Mounting: Mount the coverslip onto a microscope slide with a chamber or in a suitable imaging dish.
-
Add Imaging Buffer: Add the freshly prepared STORM imaging buffer to the sample.
-
Microscope Setup:
-
Use a high numerical aperture objective (e.g., 1.4 NA).
-
Focus on the labeled structures.
-
Use Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) illumination for thin samples to reduce background.
-
-
Image Acquisition:
-
Illuminate the sample with the 647 nm laser at high power to induce photoswitching of the CalFluor 647 molecules into a dark state.
-
Use a low-power 405 nm laser to reactivate a sparse subset of fluorophores back to the fluorescent state in each frame.
-
Acquire a long series of images (typically 20,000 - 100,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
-
Data Analysis: Process the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM) to identify the precise coordinates of each single-molecule blinking event. Reconstruct the final super-resolved image from these localizations.
Visualizations
Experimental Workflow
Caption: Experimental workflow for super-resolution microscopy with this compound.
Click Chemistry Reaction
Caption: Schematic of the fluorogenic click chemistry reaction.
Conclusion
This compound is a powerful tool for super-resolution microscopy, offering high-contrast imaging through its fluorogenic properties. The provided protocols offer a starting point for researchers to implement this dye in their STORM and other super-resolution imaging experiments. Careful optimization of labeling and imaging conditions will ensure the highest quality results for visualizing nanoscale biological structures.
References
Application Notes and Protocols for Labeling Nascent RNA in Cells with CalFluor 647 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and quantify newly synthesized (nascent) RNA is crucial for understanding the dynamics of gene expression in various biological processes, including development, disease, and response to therapeutic agents. Metabolic labeling of RNA with nucleoside analogs, followed by bioorthogonal click chemistry, offers a powerful and versatile method for this purpose. This application note details the use of CalFluor 647 Azide, a fluorogenic probe, for the sensitive and specific detection of nascent RNA in cultured cells.
The workflow involves the incorporation of an alkyne-modified uridine analog, 5-ethynyluridine (5-EU), into newly transcribed RNA. Following cell fixation and permeabilization, the ethynyl group on the incorporated 5-EU is detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with the non-fluorescent this compound. A key advantage of this compound is its fluorogenic nature; it exhibits a dramatic increase in fluorescence upon reaction with an alkyne, significantly reducing background noise from unreacted probe and eliminating the need for extensive wash steps.[1][2] This results in a high signal-to-noise ratio, enabling sensitive detection of nascent RNA.[1] CalFluor 647 is a far-red dye, spectrally similar to Alexa Fluor® 647 and Cy5, making it compatible with common fluorescence microscopy setups.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (after reaction) | 657 nm | [1] |
| Emission Maximum (after reaction) | 674 nm | [1] |
| Fluorescence Enhancement (upon triazole formation) | ~45-fold | |
| Molecular Weight | 933.24 g/mol | N/A |
| Solubility | Water, DMSO | N/A |
Table 2: Comparative Data of Fluorogenic vs. Non-Fluorogenic Dyes
| Feature | This compound | Alexa Fluor 647 Azide (non-fluorogenic) | Reference |
| Principle | Fluorogenic (fluorescence turn-on upon reaction) | Constitutively fluorescent | |
| Background Signal | Very low | High (requires extensive washing) | |
| Signal-to-Noise Ratio | Significantly higher | Lower | |
| Wash Steps Required | Minimal to none | Extensive |
Note: While direct quantitative comparison for nascent RNA labeling in mammalian cells is limited in the literature, studies on DNA labeling in E. coli have shown a significantly higher signal over background for CalFluor 647 compared to AlexaFluor 647 alkyl azide.
Experimental Protocols
Part 1: Metabolic Labeling of Nascent RNA with 5-Ethynyluridine (5-EU)
This protocol describes the incorporation of 5-EU into the nascent RNA of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
5-Ethynyluridine (5-EU)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells on sterile coverslips in a multi-well plate at a density that will ensure they are sub-confluent at the time of labeling. Allow cells to adhere and grow overnight.
-
Prepare 5-EU Stock Solution: Prepare a 100 mM stock solution of 5-EU in DMSO. Store at -20°C.
-
Labeling: Thaw the 5-EU stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 0.5-1 mM). The optimal concentration and labeling time (typically 30-60 minutes) should be empirically determined for each cell type and experimental condition.
-
Remove the existing medium from the cells and replace it with the 5-EU-containing medium.
-
Incubate the cells for the desired period (e.g., 30-60 minutes) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with PBS.
Part 2: Cell Fixation and Permeabilization
This protocol is for preparing the labeled cells for the intracellular click chemistry reaction.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
PBS
Procedure:
-
Fixation: After washing, add 4% PFA in PBS to each well to cover the cells. Incubate for 15 minutes at room temperature.
-
Washing: Remove the PFA solution and wash the cells twice with PBS.
-
Permeabilization: Add 0.5% Triton™ X-100 in PBS to each well. Incubate for 10 minutes at room temperature.
-
Washing: Remove the permeabilization solution and wash the cells three times with PBS.
Part 3: Click Chemistry Reaction with this compound
This protocol describes the copper-catalyzed click reaction to label the 5-EU-containing nascent RNA with this compound.
Materials:
-
This compound
-
DMSO
-
Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Nuclease-free water
-
PBS
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.
-
Prepare Click Reaction Cocktail: Prepare this solution fresh just before use. For each coverslip, prepare the following reaction cocktail. The final concentration of this compound can be optimized, but a starting concentration of 1-10 µM is recommended.
-
Click Reaction Buffer
-
Copper(II) sulfate to a final concentration of 1 mM.
-
This compound to a final concentration of 1-10 µM.
-
Sodium ascorbate to a final concentration of 100 mM (add this last to initiate the reaction).
-
-
Labeling Reaction: Aspirate the PBS from the wells. Add the freshly prepared click reaction cocktail to each coverslip, ensuring the cells are fully covered.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
-
(Optional) Nuclear Staining: If desired, you can counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium. The slides are now ready for fluorescence microscopy.
Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for labeling nascent RNA.
References
Application Notes and Protocols: A Comparative Analysis of Copper-Catalyzed and Copper-Free Click Chemistry with CalFluor 647 Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed comparison of two powerful bioconjugation techniques, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizing the fluorogenic probe CalFluor 647 Azide. This document offers insights into the principles, quantitative performance, and detailed protocols for each method, enabling informed decisions for experimental design in biomolecule labeling and imaging.
Introduction to this compound and Click Chemistry
Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation.[1] The most prominent of these is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[1][2] This reaction can be performed in two main modalities: catalyzed by copper(I) (CuAAC) or, in a copper-free alternative, driven by the ring strain of a cyclooctyne (SPAAC).[2][3]
This compound is a fluorogenic dye, meaning it is virtually non-fluorescent until it participates in a click reaction. Upon reacting with an alkyne, its fluorescence intensity increases significantly, offering a high signal-to-noise ratio and enabling no-wash imaging of biomolecules. This "turn-on" feature is particularly advantageous in complex biological environments where removal of unreacted fluorescent probes is challenging. This compound is a valuable tool for visualizing a wide array of alkyne-labeled biomolecules, including glycans, DNA, RNA, and proteins, in both fixed and living cells, as well as in tissues.
Comparative Data: CuAAC vs. SPAAC with this compound
The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for reaction speed against concerns about copper cytotoxicity. While CuAAC is generally faster, SPAAC is the preferred method for live-cell and in vivo applications where the toxicity of copper is a concern.
| Parameter | Copper-Catalyzed (CuAAC) with this compound | Copper-Free (SPAAC) with this compound (Typical Values) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used |
| Fluorescence Enhancement | ~45-fold | Dependent on cyclooctyne, but fluorogenic nature is retained |
| Quantum Yield (QY) of Azide | 0.0056 | 0.0056 |
| Quantum Yield (QY) of Triazole | 0.25 | Expected to be similar to CuAAC product |
| Excitation Max (nm) | 657 (triazole) | ~657 (triazole) |
| Emission Max (nm) | 674 (triazole) | ~674 (triazole) |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions if highly unstable |
Experimental Workflows
The following diagrams illustrate the general workflows for labeling biomolecules using both copper-catalyzed and copper-free click chemistry with this compound.
Experimental Protocols
Protocol 1: Copper-Catalyzed (CuAAC) Labeling of Proteins in Solution
This protocol is adapted for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)
-
This compound
-
Click Chemistry Reaction Buffer Kit (containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA)
-
DMSO
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the copper catalyst solution according to the manufacturer's instructions. This typically involves mixing copper(II) sulfate and a ligand, followed by the addition of a freshly prepared reducing agent solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution. A 2-5 fold molar excess of the azide over the protein is recommended.
-
Initiate the reaction by adding the freshly prepared copper catalyst solution.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification (Optional but Recommended):
-
Remove excess this compound and copper catalyst using a desalting column or dialysis.
-
-
Analysis:
-
Confirm labeling and quantify the degree of labeling using SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance of the protein and the dye.
-
Protocol 2: Copper-Free (SPAAC) Labeling of Live Cells
This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized CalFluor 647.
Materials:
-
Live cells with azide-modified surface biomolecules (e.g., through metabolic labeling)
-
CalFluor 647-DBCO (or another suitable cyclooctyne derivative)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare Labeling Solution:
-
Dissolve CalFluor 647-DBCO in DMSO to create a stock solution (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final labeling concentration (typically 5-50 µM).
-
-
Cell Labeling:
-
Wash the cells expressing azide-modified biomolecules twice with warm PBS.
-
Add the CalFluor 647-DBCO labeling solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing (Optional for No-Wash Imaging):
-
For no-wash imaging, proceed directly to analysis. The fluorogenic nature of CalFluor 647 minimizes background from unreacted probe.
-
For reduced background, you can optionally wash the cells twice with fresh, pre-warmed culture medium.
-
-
Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets for CalFluor 647 (Excitation/Emission: ~650/670 nm).
-
Alternatively, quantify the labeling efficiency using flow cytometry.
-
Application in Signaling Pathway Visualization: GPCR Internalization
Click chemistry with fluorogenic probes like this compound is a powerful tool for studying dynamic cellular processes, such as the internalization of G protein-coupled receptors (GPCRs) upon ligand binding. This process is a key step in the regulation of many signaling pathways.
The workflow below illustrates how SPAAC can be used to track GPCR internalization. An unnatural amino acid containing a cyclooctyne group is incorporated into the GPCR. Upon stimulation with an agonist, the receptor internalizes, and its path can be tracked by labeling with this compound.
Conclusion
Both copper-catalyzed and copper-free click chemistry offer robust methods for labeling biomolecules with this compound. The choice between CuAAC and SPAAC should be guided by the specific requirements of the experiment, particularly the sensitivity of the biological system to copper. The fluorogenic nature of this compound makes it an exceptional tool for high-contrast imaging in both fixed and live-cell applications, enabling detailed studies of biomolecule localization and dynamic cellular processes.
References
CalFluor 647 Azide: Application Notes and Protocols for Advanced Fixed and Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 647 Azide is a state-of-the-art far-red fluorogenic dye designed for the specific labeling of biomolecules in fixed and live cells. Its unique property of being non-fluorescent until it participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction makes it an exceptional tool for high-contrast imaging with minimal background interference.[1][2][3] This "turn-on" mechanism eliminates the need for wash steps, which is particularly advantageous for delicate live-cell imaging experiments and high-throughput screening applications. This document provides detailed application notes and protocols for the use of this compound in both fixed and live-cell imaging.
Properties of this compound
This compound is a water-soluble and highly photostable dye, making it suitable for a wide range of fluorescence microscopy applications, including confocal microscopy, super-resolution microscopy, and flow cytometry. Its spectral properties are similar to other popular far-red dyes like Alexa Fluor® 647 and Cy5, allowing for its use with standard filter sets.
Table 1: Spectroscopic and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (after click reaction) | ~657 nm | |
| Emission Maximum (after click reaction) | ~674 nm | |
| Molecular Weight | 933.24 g/mol | |
| Solubility | Water, DMSO | |
| Purity | >95% (HPLC) | |
| Storage | -20°C, desiccated |
Principle of Fluorogenic Labeling
The fluorogenic nature of this compound is based on a photoinduced electron transfer (PeT) mechanism. In its azide form, the fluorescence of the dye is quenched. Upon reaction with an alkyne-modified biomolecule, the azide is converted to a triazole, which disrupts the PeT process and leads to a significant increase in fluorescence intensity. This mechanism is the foundation for the high signal-to-noise ratio achieved with this probe.
Caption: Fluorogenic activation of this compound via click chemistry.
Applications in Cellular Imaging
This compound is a versatile tool for visualizing a wide array of alkyne-modified biomolecules within cells. This includes:
-
Metabolic Labeling: Visualization of newly synthesized proteins, glycans, lipids, and nucleic acids by incorporating alkyne-containing metabolic precursors.
-
Protein Labeling: Site-specific labeling of proteins tagged with unnatural amino acids containing alkyne groups.
-
DNA and RNA Labeling: Detection of nascent DNA and RNA through the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) or 5-ethynyluridine (EU), respectively.
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimal conditions may vary depending on the cell type, the specific biomolecule being labeled, and the experimental setup.
Protocol 1: Fixed-Cell Imaging
This protocol is designed for labeling alkyne-modified biomolecules in fixed and permeabilized cells.
Workflow for Fixed-Cell Imaging
Caption: Step-by-step workflow for fixed-cell imaging with this compound.
Materials:
-
Alkyne-labeled cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
This compound stock solution (1 mM in DMSO)
-
Click reaction buffer components:
-
Copper(II) sulfate (CuSO₄) solution (20 mM in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand (100 mM in H₂O or DMSO/tBuOH)
-
Sodium ascorbate solution (100 mM in H₂O, freshly prepared)
-
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter set)
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Permeabilization:
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 200 µL reaction volume per coverslip:
-
174 µL PBS
-
4 µL this compound (final concentration: 20 µM, can be optimized between 2-40 µM)
-
10 µL THPTA or TBTA solution (final concentration: 5 mM)
-
10 µL CuSO₄ solution (final concentration: 1 mM)
-
2 µL Sodium ascorbate solution (final concentration: 1 mM)
-
-
Note: Add the sodium ascorbate last to initiate the reaction.
-
Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing (Optional but Recommended):
-
Wash the cells three times with PBS to remove any residual unreacted components, which can help reduce background.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with a filter set appropriate for far-red fluorescence (Excitation: ~650 nm, Emission: ~670 nm).
-
Protocol 2: Live-Cell Imaging
This protocol is for labeling alkyne-modified biomolecules in living cells. The use of a fluorogenic probe like this compound is particularly advantageous here as it minimizes toxicity associated with wash steps.
Workflow for Live-Cell Imaging
Caption: Streamlined workflow for live-cell imaging using this compound.
Materials:
-
Alkyne-labeled live cells in a suitable imaging dish (e.g., glass-bottom dish)
-
Cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
Click reaction buffer components for live-cell imaging:
-
Copper(II) sulfate (CuSO₄) solution (20 mM in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in H₂O) - THPTA is recommended for live-cell applications due to its higher water solubility and lower toxicity.
-
Sodium ascorbate solution (100 mM in H₂O, freshly prepared)
-
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂) and appropriate filter sets.
Procedure:
-
Prepare Click Reaction Cocktail:
-
Prepare the click reaction cocktail in pre-warmed cell culture medium. For a 1 mL final volume:
-
982.5 µL Cell culture medium
-
2.5 µL this compound (final concentration: 2.5 µM, can be optimized)
-
5 µL THPTA solution (final concentration: 500 µM)
-
2.5 µL CuSO₄ solution (final concentration: 50 µM)
-
7.5 µL Sodium ascorbate solution (final concentration: 750 µM)
-
-
Note: It is crucial to use low concentrations of copper to minimize cytotoxicity. The ratio of ligand to copper should be high (e.g., 10:1) to chelate the copper and reduce its toxicity.
-
-
Labeling:
-
Remove the existing cell culture medium from the imaging dish and replace it with the click reaction cocktail.
-
Incubate the cells for 10-30 minutes at 37°C in a 5% CO₂ incubator, protected from light. The optimal incubation time should be determined empirically.
-
-
Imaging:
-
Image the cells directly without washing. The fluorogenic nature of this compound ensures that only the labeled biomolecules will fluoresce, resulting in a high signal-to-noise ratio.
-
Use a live-cell imaging setup to maintain cell health during image acquisition.
-
Data Presentation
Table 2: Recommended Reagent Concentrations for Click Chemistry
| Reagent | Fixed-Cell Imaging | Live-Cell Imaging |
| This compound | 2 - 40 µM | 1 - 10 µM |
| CuSO₄ | 100 µM - 1 mM | 25 - 100 µM |
| Ligand (THPTA/TBTA) | 500 µM - 5 mM | 250 µM - 1 mM |
| Sodium Ascorbate | 1 - 5 mM | 500 µM - 2.5 mM |
Note: These are starting recommendations. Optimal concentrations should be determined for each specific application to maximize signal and minimize background and/or toxicity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Incomplete removal of unreacted probe (fixed cells) - Non-specific binding of the probe | - Increase the number and duration of wash steps after the click reaction (fixed cells). - Decrease the concentration of this compound. - Include a blocking step (e.g., with BSA) before the click reaction (fixed cells). |
| Low Signal | - Inefficient metabolic labeling with the alkyne precursor - Inefficient click reaction - Low abundance of the target biomolecule | - Optimize the concentration and incubation time of the alkyne-containing metabolic precursor. - Ensure the sodium ascorbate solution is freshly prepared. - Increase the concentration of this compound and/or the click reaction components. - Increase the incubation time for the click reaction. |
| Cell Toxicity (Live-Cell) | - High concentration of copper | - Decrease the concentration of CuSO₄. - Increase the ligand-to-copper ratio (e.g., 10:1 or higher). - Reduce the incubation time. |
Conclusion
This compound is a powerful fluorogenic probe that enables high-contrast imaging of alkyne-modified biomolecules in both fixed and live cells. Its "click-to-fluoresce" property simplifies experimental workflows by eliminating the need for wash steps, thereby preserving cell health in live-cell experiments and reducing background in fixed-cell applications. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully implement this compound in their imaging experiments, paving the way for new discoveries in cell biology and drug development.
References
Application Notes and Protocols for CalFluor 647 Azide Staining in Zebrafish Embryos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of CalFluor 647 Azide in conjunction with 5-ethynyl-2'-deoxyuridine (EdU) to label and visualize proliferating cells in zebrafish embryos. This technique offers a powerful method for studying cell division during development, regeneration, and in response to genetic or chemical perturbations.
Introduction
The analysis of cell proliferation is fundamental to understanding embryonic development, tissue homeostasis, and various disease states, including cancer. The use of the thymidine analog EdU in combination with "click chemistry" provides a superior alternative to traditional methods like BrdU incorporation for labeling DNA synthesis.[1][2] EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] The alkyne group on the EdU molecule allows for a highly specific and efficient covalent reaction with a fluorescent azide, such as this compound, in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]
This compound is a fluorogenic dye, meaning it is virtually non-fluorescent until it "clicks" with an alkyne, significantly reducing background fluorescence and eliminating the need for extensive washing steps. This is particularly advantageous for in vivo imaging in whole organisms like zebrafish embryos.
Applications in Zebrafish Research
The zebrafish (Danio rerio) is a powerful model organism for developmental biology and drug discovery due to its genetic tractability, optical transparency, and rapid external development. EdU-based cell proliferation assays with this compound are applicable to a wide range of studies in zebrafish, including:
-
Developmental Biology: Mapping cell division patterns during embryogenesis and organogenesis.
-
Regeneration Studies: Assessing cell proliferation during fin, heart, and spinal cord regeneration.
-
Cancer Biology: Investigating the effects of oncogenes or carcinogens on cell cycle regulation.
-
Toxicology and Drug Discovery: Screening for compounds that modulate cell proliferation.
Data Presentation
Quantitative analysis of cell proliferation can be performed by counting the number of CalFluor 647-positive nuclei in a specific region of interest or across the entire embryo. This data is often presented as the percentage of proliferating cells relative to the total number of cells (e.g., counterstained with a nuclear dye like DAPI).
Table 1: Representative Quantitative Analysis of Cell Proliferation in the Zebrafish Caudal Fin Regenerate
| Treatment Group | Total Nuclei (DAPI) | Proliferating Nuclei (CalFluor 647) | % Proliferating Cells |
| Control | 1523 | 457 | 30.0% |
| Compound X (10 µM) | 1498 | 225 | 15.0% |
| Compound Y (5 µM) | 1550 | 589 | 38.0% |
Table 2: Quantification of Proliferating Endothelial Cells in the Caudal Venous Plexus (CVP)
| Genotype/Condition | Total Endothelial Nuclei (Tg(fli1a:nls-mCherry)) | Proliferating Endothelial Nuclei (EdU/CalFluor 647) | % Proliferating Endothelial Cells |
| Wild-type | 212 | 25 | 11.8% |
| geneZ morphant | 205 | 8 | 3.9% |
| VEGF-injected | 220 | 48 | 21.8% |
Experimental Protocols
This section provides a detailed protocol for labeling proliferating cells in zebrafish embryos using EdU and this compound. This protocol has been adapted from established methods for in vivo EdU labeling in zebrafish.
Materials
-
Zebrafish embryos at the desired developmental stage
-
E3 embryo medium
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Dimethyl sulfoxide (DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline with 0.1% Tween-20 (PBST)
-
Triton X-100
-
Bovine serum albumin (BSA)
-
This compound
-
Copper (II) sulfate (CuSO₄)
-
Sodium ascorbate
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Experimental Workflow Diagram
Caption: Workflow for EdU-based cell proliferation analysis in zebrafish embryos.
Detailed Protocol
1. EdU Incorporation
-
Prepare a 10 mM stock solution of EdU in DMSO. Store at -20°C.
-
Prepare the EdU labeling solution by diluting the EdU stock to a final concentration of 500 µM in E3 medium containing 15% DMSO.
-
Collect zebrafish embryos at the desired stage and transfer them to a watch glass or multi-well plate.
-
Remove the E3 medium and add the EdU labeling solution.
-
Incubate the embryos for 1 hour at 28°C. For earlier developmental stages, a shorter incubation time may be necessary.
2. Fixation and Permeabilization
-
Remove the EdU solution and wash the embryos three times with E3 medium.
-
Fix the embryos in 4% PFA overnight at 4°C.
-
Wash the embryos three times for 5 minutes each with PBST on a rocker.
-
Permeabilize the embryos by incubating in 0.5% Triton X-100 in PBS for 1 hour at room temperature.
3. Click Reaction
-
Prepare the Click-iT® reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
430 µL PBS
-
10 µL of 50 mM CuSO₄
-
2.5 µL of this compound (from a 2 mM stock in DMSO)
-
50 µL of 100 mM sodium ascorbate (freshly prepared)
-
-
Wash the permeabilized embryos twice with 3% BSA in PBS.
-
Remove the wash solution and add 500 µL of the Click-iT® reaction cocktail to the embryos.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the embryos once with 3% BSA in PBS.
4. Counterstaining and Imaging
-
Wash the embryos three times for 15 minutes each with PBST.
-
For nuclear counterstaining, incubate the embryos in DAPI solution (1 µg/mL in PBST) for 15 minutes at room temperature.
-
Wash the embryos three times for 5 minutes each with PBST.
-
Mount the embryos in a low-melting-point agarose on a glass-bottom dish for imaging.
-
Image the embryos using a confocal microscope with appropriate laser lines for DAPI (e.g., 405 nm) and CalFluor 647 (e.g., 633 or 647 nm).
Signaling Pathways in Zebrafish Development
The EdU/CalFluor 647 Azide staining technique can be combined with genetic or pharmacological manipulation of key signaling pathways to investigate their role in cell proliferation during zebrafish development.
Bone Morphogenetic Protein (BMP) Signaling
The BMP signaling pathway is crucial for establishing the dorsal-ventral axis in the early embryo. A gradient of BMP activity patterns the developing tissues, with high levels of BMP signaling promoting ventral fates and low levels permitting dorsal fates. Disruption of BMP signaling can lead to severe developmental defects, including altered cell proliferation in the developing central nervous system and other tissues.
Caption: Simplified BMP signaling pathway leading to cell proliferation.
Fibroblast Growth Factor (FGF) Signaling
FGF signaling is involved in a multitude of developmental processes, including mesoderm induction, limb development, and brain patterning. The FGF pathway is known to regulate cell proliferation and differentiation in a context-dependent manner. For instance, FGF signaling is required for the proliferation of progenitor cells in the developing fin bud.
Caption: The FGF/MAPK signaling cascade influencing cell proliferation.
Nodal Signaling
Nodal, a member of the TGF-β superfamily, is a key morphogen that patterns the early embryo and specifies mesoderm and endoderm. Nodal signaling is essential for the proliferation and proper specification of these germ layers. The level and duration of Nodal signaling can influence cell fate decisions and proliferative responses.
References
Visualizing Nascent DNA in Mouse Brain Tissue with CalFluor 647 Azide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 647 Azide is a fluorogenic dye that becomes fluorescent upon reaction with a terminal alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][3] This unique "no-wash" feature makes it an exceptional tool for visualizing metabolically labeled biomolecules in complex biological samples like mouse brain tissue, as it minimizes background fluorescence from unreacted probes.[1][4] This application note provides a detailed protocol for the visualization of newly synthesized DNA in mouse brain tissue by labeling with 5-ethynyl-2'-deoxyuridine (EdU), a thymidine analog containing an alkyne group, followed by detection with this compound.
Principle
The workflow involves two main steps. First, EdU is administered to the mouse in vivo, where it is incorporated into the DNA of proliferating cells. Subsequently, brain tissue is harvested, sectioned, and subjected to a click reaction. The azide group on the non-fluorescent this compound reacts with the alkyne group of the incorporated EdU, forming a stable triazole linkage and rendering the dye highly fluorescent at the site of new DNA synthesis.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 933.24 g/mol | |
| Excitation Maximum | 657 nm | |
| Emission Maximum | 674 nm | |
| Spectrally Similar Dyes | Alexa Fluor® 647, Cy5, CF® 647, DyLight® 649 | |
| Solubility | Water, DMSO | |
| Appearance | Dark red amorphous solid | |
| Purity | >95% (HPLC) | |
| Storage | -20°C, Desiccated |
Experimental Protocols
I. In Vivo EdU Labeling of Mouse Brain
This protocol is adapted from established methods for labeling proliferating cells in the mouse brain.
Materials:
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Anesthetic (e.g., chloral hydrate)
-
Syringes and needles for injection
Procedure:
-
Prepare a sterile solution of EdU in PBS. A common concentration is 6.15 mg/mL.
-
Administer EdU to the mouse via intraperitoneal (IP) injection. A typical dose is 123 mg/kg of body weight.
-
Allow EdU to incorporate into the DNA of proliferating cells. A 2-hour incubation period before euthanasia is a common starting point.
II. Mouse Brain Tissue Preparation
Materials:
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with cold PBS to remove blood, followed by perfusion with cold 4% PFA to fix the tissue.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating it in 15% sucrose in PBS until it sinks, followed by 30% sucrose in PBS until it sinks.
-
Embed the brain in OCT compound and freeze it.
-
Using a cryostat, cut brain sections at a desired thickness (e.g., 20-40 µm) and mount them on microscope slides.
-
Store the slides at -80°C until ready for staining.
III. This compound Click Reaction Staining
This protocol is based on established click chemistry procedures for tissue sections.
Materials:
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Tris-HCl buffer (pH 8.0)
-
Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Click Reaction Solution (Prepare immediately before use):
-
Tris-HCl buffer (pH 8.0)
-
5% DMSO
-
0.2% Triton X-100
-
1 mM CuSO₄
-
100 mM Sodium Ascorbate
-
10 µM this compound
Procedure:
-
Bring the tissue sections to room temperature and wash them three times with PBS for 5 minutes each.
-
Permeabilize the tissue sections with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the sections twice with PBS for 5 minutes each.
-
Prepare the Click Reaction Solution. Add the reagents in the order listed above, with the sodium ascorbate added last to initiate the reaction.
-
Apply the Click Reaction Solution to the tissue sections, ensuring they are completely covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Due to the fluorogenic nature of this compound, extensive washing is not strictly necessary. However, to remove excess reagents, you can perform two gentle washes with PBS containing 0.2% Triton X-100.
-
If desired, counterstain the nuclei with DAPI or Hoechst 33342 according to the manufacturer's instructions.
-
Wash the sections twice with PBS for 5 minutes each.
-
Mount the coverslips using an appropriate mounting medium.
IV. Imaging
-
Microscope: A confocal or epifluorescence microscope equipped with appropriate filters for this compound is recommended.
-
Excitation: Use a laser line or filter centered around 650 nm.
-
Emission: Use a filter that collects emissions around 670 nm.
-
Controls: It is crucial to include a negative control where EdU was not administered to the mouse to assess any non-specific background signal.
Visualizations
Caption: Experimental workflow for visualizing proliferating cells in mouse brain tissue.
Caption: Mechanism of the CuAAC click reaction for fluorescence labeling.
References
- 1. A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Click histochemistry for whole-mount staining of brain structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CalFluor 647 Azide in Multiplex Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CalFluor 647 Azide is a far-red, fluorogenic dye that has emerged as a powerful tool for sensitive and specific biomolecule detection in multiplex imaging assays.[1][2] Its unique "turn-on" characteristic, where it remains non-fluorescent until it participates in a click chemistry reaction with an alkyne, significantly reduces background noise and eliminates the need for wash steps, a major advantage in complex biological imaging.[1][3][4] This feature, combined with its spectral properties similar to Alexa Fluor® 647 and Cy5, makes it an ideal candidate for multi-color imaging experiments.
These application notes provide a comprehensive overview of this compound, including its properties, and detailed protocols for its use in multiplex imaging workflows. The information is intended to enable researchers to effectively integrate this versatile probe into their studies for the visualization of metabolically labeled biomolecules such as glycans, DNA, RNA, and proteins.
Properties of this compound
This compound is a water-soluble, dark red amorphous solid with a molecular weight of 933.24 g/mol . Its key spectral and physical properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 657 nm | |
| Emission Maximum (Em) | 674 nm | |
| Molecular Weight | 933.24 | |
| Purity | >95% (HPLC) | |
| Solubility | Water, DMSO | |
| Appearance | Dark red amorphous solid | |
| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5 | |
| Fluorescence Enhancement | ~46-fold upon click reaction |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent DNA with EdU and Detection with this compound
This protocol describes the labeling of newly synthesized DNA in proliferating cells using 5-ethynyl-2'-deoxyuridine (EdU), an alkyne-modified thymidine analog, followed by detection with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
3% Bovine Serum Albumin (BSA) in PBS
-
This compound
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., TBTA or BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Cell Culture and EdU Labeling:
-
Plate cells on coverslips or in imaging-compatible plates and allow them to adhere overnight.
-
Prepare a working solution of EdU in complete culture medium (e.g., 10 µM).
-
Remove the existing medium and add the EdU-containing medium to the cells.
-
Incubate the cells for the desired pulse duration to allow for EdU incorporation into newly synthesized DNA (e.g., 2 hours for actively dividing cells). The optimal time may vary depending on the cell type and experimental goals.
-
-
Cell Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
-
Click Reaction with this compound:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
440 µL of PBS
-
10 µL of 100 mM Copper(II) sulfate (final concentration: 2 mM)
-
10 µL of 10 mM TBTA ligand in DMSO (final concentration: 200 µM)
-
20 µL of 100 mM Sodium Ascorbate (freshly prepared, final concentration: 4 mM)
-
20 µL of 250 µM this compound in DMSO (final concentration: 10 µM)
-
-
Remove the permeabilization buffer and wash the cells once with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with 3% BSA in PBS.
-
(Optional) If combining with immunofluorescence, proceed to the blocking and antibody incubation steps.
-
Stain the nuclei with a suitable counterstain like DAPI or Hoechst 33342 according to the manufacturer's protocol.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for CalFluor 647 (e.g., Cy5 filter set) and the chosen nuclear counterstain.
-
Protocol 2: Multiplex Imaging of Glycans and a Protein of Interest
This protocol outlines a workflow for the simultaneous visualization of metabolically labeled glycans using this compound and a specific protein via immunofluorescence.
Materials:
-
Alkyne-modified sugar precursor (e.g., Ac₄ManNAl for sialic acids)
-
Primary antibody against the protein of interest
-
Secondary antibody conjugated to a spectrally distinct fluorophore (e.g., Alexa Fluor 488)
-
All materials listed in Protocol 1
Procedure:
-
Metabolic Labeling of Glycans:
-
Culture cells in the presence of an alkyne-modified sugar (e.g., 50 µM Ac₄ManNAl) for 2-3 days to allow for its incorporation into cell surface glycans.
-
-
Cell Fixation and Permeabilization:
-
Follow the fixation and permeabilization steps as described in Protocol 1 (steps 2.1-2.4).
-
-
Immunofluorescence Staining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS) for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in antibody dilution buffer (e.g., 1% BSA and 0.3% Triton™ X-100 in PBS) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Click Reaction with this compound:
-
Perform the click reaction as described in Protocol 1 (steps 3.1-3.3).
-
-
Nuclear Counterstaining, Mounting, and Imaging:
-
Perform nuclear counterstaining, mounting, and imaging as described in Protocol 1 (steps 4.3-5.2), ensuring the use of appropriate filter sets for all fluorophores in the multiplex panel.
-
Data Presentation
Table 1: Quantitative Comparison of this compound
| Parameter | This compound | AlexaFluor 647 Alkyl Azide | Reference |
| Signal-to-Background (No-wash, EdU labeling) | High | Low (background obscures signal) | |
| Fluorescence Enhancement upon Click Reaction | ~46-fold | Not applicable (always fluorescent) | |
| Application | No-wash and wash-based imaging | Requires wash steps |
Visualizations
Signaling Pathway: O-GlcNAcylation in Cellular Signaling
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_GlcNAc [label="UDP-GlcNAc", fillcolor="#F1F3F4", fontcolor="#202124"]; OGT [label="OGT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OGA [label="OGA", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein [label="Target Protein\n(e.g., Transcription Factor)", fillcolor="#FBBC05", fontcolor="#202124"]; O_GlcNAc_Protein [label="O-GlcNAcylated Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Gene Transcription)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Glucose -> UDP_GlcNAc [label="Hexosamine\nBiosynthetic\nPathway"]; UDP_GlcNAc -> OGT; OGT -> O_GlcNAc_Protein [label="Adds O-GlcNAc"]; Protein -> OGT [dir=none]; O_GlcNAc_Protein -> OGA [label="Removes O-GlcNAc"]; OGA -> Protein; O_GlcNAc_Protein -> Cellular_Response; } .dot
Caption: O-GlcNAc cycling on a target protein.
Experimental Workflow: Multiplex Imaging
// Nodes Start [label="Start:\nCells with Alkyne-labeled\nBiomolecule", fillcolor="#F1F3F4", fontcolor="#202124"]; FixPerm [label="Fixation &\nPermeabilization", fillcolor="#F1F3F4", fontcolor="#202124"]; IF_Stain [label="Immunofluorescence:\nPrimary & Secondary\nAntibody Staining", fillcolor="#FBBC05", fontcolor="#202124"]; Click_Reaction [label="Click Chemistry:\nthis compound\nLabeling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Counterstain [label="Nuclear\nCounterstaining", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image [label="Multiplex\nImaging", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> FixPerm; FixPerm -> IF_Stain; IF_Stain -> Click_Reaction; Click_Reaction -> Counterstain; Counterstain -> Image; } .dot
Caption: Multiplex imaging workflow.
Conclusion
This compound offers a significant advancement for multiplex imaging, enabling researchers to visualize multiple biomolecules with high sensitivity and specificity. Its fluorogenic nature simplifies experimental workflows and improves data quality by minimizing background fluorescence. The protocols provided here serve as a starting point for incorporating this compound into a wide range of imaging applications, from fundamental cell biology to drug discovery. As with any technique, optimization of labeling times, and reagent concentrations may be necessary for specific cell types and experimental conditions.
References
Troubleshooting & Optimization
Optimizing CalFluor 647 Azide Labeling: A Technical Support Guide
Welcome to the technical support center for CalFluor 647 Azide labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a fluorogenic dye used for labeling biomolecules in a process called copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] A key feature of this compound is that it is non-fluorescent until it reacts with an alkyne-modified biomolecule, at which point it becomes brightly fluorescent.[1][4] This "turn-on" mechanism allows for the detection of labeled molecules with high sensitivity and low background, often without the need for washing steps to remove unreacted probe.
Q2: What are the excitation and emission maxima for this compound after reaction?
Once reacted with an alkyne, the CalFluor 647 triazole product has an excitation maximum of approximately 657 nm and an emission maximum of approximately 674 nm. It is spectrally similar to other popular far-red dyes like Alexa Fluor® 647 and Cy5.
Q3: What are the recommended starting concentrations for this compound labeling?
The optimal concentration of this compound can vary depending on the specific application, cell type, and whether the cells are live or fixed. However, published data provides excellent starting points for optimization.
Troubleshooting Guide
This section addresses common issues encountered during this compound labeling experiments.
Issue 1: Low or No Fluorescent Signal
Low or absent fluorescence is a common problem that can be attributed to several factors.
-
Suboptimal Reagent Concentrations: Ensure that the concentrations of this compound, copper catalyst, and ligand are within the recommended ranges. For fixed cells, higher catalyst concentrations are often necessary.
-
Inefficient Alkyne Incorporation: The target biomolecules may not have incorporated the alkyne-containing metabolic label efficiently. It is advisable to test a range of alkyne concentrations and incubation times to optimize this step.
-
Catalyst Inactivation: The copper (I) catalyst is prone to oxidation. Ensure that a sufficient concentration of a reducing agent, such as sodium ascorbate, is used.
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or high concentrations of chelating agents can interfere with the click reaction. Dialysis or buffer exchange into an appropriate buffer like PBS is recommended.
Issue 2: High Background Fluorescence
Although this compound is designed for low background, high background can still occur.
-
Excessive Probe Concentration: While CalFluor probes are fluorogenic, using a very high concentration can lead to some background fluorescence. Try titrating down the concentration of this compound.
-
Non-specific Binding: In some cases, the probe may non-specifically associate with cellular components. A single wash step after the reaction can often mitigate this. The use of zwitterionic tails in the CalFluor design helps to reduce non-specific interactions.
-
Contamination: Ensure all reagents and buffers are free from fluorescent contaminants.
Issue 3: Poor Labeling in Fixed Cells
Researchers may observe significantly weaker labeling in fixed cells compared to live cells.
-
Copper Sequestration: Fixation with aldehydes like paraformaldehyde can lead to denatured proteins that may sequester the copper catalyst, making it unavailable for the click reaction.
-
Insufficient Catalyst: To overcome copper sequestration, it is crucial to use higher concentrations of both the copper source (CuSO₄) and the ligand (e.g., TBTA) in fixed cell labeling protocols.
Experimental Protocols & Data
Recommended Reagent Concentrations
The following tables summarize recommended starting concentrations for this compound labeling in different experimental setups based on published data.
Table 1: Reagent Concentrations for Labeling of Live Cells
| Reagent | Recommended Concentration |
| This compound | 10 µM |
| Copper (II) Sulfate (CuSO₄) | 50 µM |
| BTTAA Ligand | 300 µM |
| Sodium Ascorbate | 5 mM |
Data sourced from experiments on HEK 293T cells.
Table 2: Reagent Concentrations for Labeling of Fixed Cells
| Reagent | Recommended Concentration |
| This compound | 10 µM |
| Copper (II) Sulfate (CuSO₄) | 1 mM |
| TBTA Ligand | 100 µM |
| Sodium Ascorbate | 2 mM |
Data sourced from experiments on paraformaldehyde-fixed HEK 293T cells.
General Protocol for this compound Labeling of Cells
This protocol provides a general workflow for labeling alkyne-modified biomolecules in either live or fixed cells.
Workflow Diagram
References
CalFluor 647 Azide photostability and how to improve it
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the photostability of CalFluor 647 Azide. Detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are provided to address common challenges encountered during fluorescence imaging experiments.
Understanding Photostability of this compound
This compound is a bright and photostable far-red fluorescent dye.[1][2] However, like all fluorophores, it is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[3][4] Understanding the mechanisms of photobleaching and implementing strategies to mitigate it are crucial for obtaining high-quality, reproducible fluorescence imaging data, especially in demanding applications like single-molecule imaging and long-term live-cell tracking.
The primary mechanism of photobleaching for cyanine dyes, the class to which CalFluor 647 belongs, involves the formation of reactive oxygen species (ROS).[5] Upon excitation, the fluorophore can transition to a long-lived triplet state, which can then react with molecular oxygen to generate highly reactive singlet oxygen. This singlet oxygen can then chemically degrade the fluorophore, rendering it non-fluorescent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorogenic azide probe that is initially non-fluorescent and becomes brightly fluorescent after reacting with an alkyne-modified molecule via a click chemistry reaction. This property is advantageous for reducing background fluorescence in no-wash labeling protocols. Its spectral properties are very similar to other popular far-red dyes like Alexa Fluor 647 and Cy5.
| Property | Value |
| Excitation Maximum | ~657 nm |
| Emission Maximum | ~674 nm |
| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647, DyLight® 649, Cy5 |
Q2: How does the photostability of this compound compare to other similar dyes?
Relative Photostability of Far-Red Dyes
| Dye | Relative Photostability |
| CalFluor 647 | Reported as high |
| Alexa Fluor 647 | Very High |
| Cy5 | Moderate |
| AZDye 647 | Reported as high |
Note: This table provides a qualitative comparison based on available literature. Quantitative photostability can vary depending on experimental conditions.
Q3: What are the main factors that influence the photostability of this compound?
Several factors can affect the rate of photobleaching:
-
Excitation Light Intensity: Higher intensity light leads to faster photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen is a key driver of photobleaching for cyanine dyes.
-
Imaging Buffer Composition: The chemical environment, including the presence of reducing and oxidizing agents, can significantly impact dye lifetime.
-
Local Environment of the Dye: The molecule to which the dye is conjugated can influence its photophysical properties.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on photostability and signal quality.
Problem 1: Rapid Photobleaching or Fading of Fluorescence Signal
Rapid signal loss during imaging can compromise the quality and duration of your experiment.
Logical Troubleshooting Workflow
Troubleshooting Workflow for Rapid Photobleaching
Experimental Protocols to Improve Photostability:
-
Protocol 1: Quantitative Assessment of Photobleaching
This protocol allows for a systematic evaluation of the photobleaching rate of this compound under your specific experimental conditions.
Materials:
-
Your sample labeled with this compound
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation: Prepare your slide as you would for your experiment.
-
Image Acquisition:
-
Locate a region of interest.
-
Set the imaging parameters (e.g., laser power, exposure time) to match your intended experiment.
-
Acquire a time-lapse series of images with continuous illumination. The time interval between images should be consistent.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Select a region of interest (ROI) containing the fluorescent signal and a background ROI.
-
Measure the mean fluorescence intensity of the signal and background ROIs for each time point.
-
Correct the signal intensity by subtracting the background intensity.
-
Normalize the background-corrected intensity to the initial intensity at time zero.
-
Plot the normalized intensity as a function of time.
-
Fit the data to an exponential decay curve to determine the photobleaching half-life (the time at which the fluorescence intensity is reduced by 50%).
-
-
-
Protocol 2: Using Commercial Antifade Mounting Media (for Fixed Cells)
Commercial antifade reagents are the simplest way to improve the photostability of fluorescent dyes in fixed samples.
Materials:
-
Fixed and labeled sample on a microscope slide
-
Commercial antifade mounting medium (e.g., VECTASHIELD®, ProLong™ Gold)
-
Coverslips
Methodology:
-
After the final washing step of your staining protocol, carefully remove excess liquid from the slide.
-
Apply a drop of the antifade mounting medium directly onto the sample.
-
Gently lower a coverslip over the sample, avoiding air bubbles.
-
Allow the mounting medium to cure according to the manufacturer's instructions, typically in the dark.
-
Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.
-
-
Protocol 3: Preparing an Optimized Imaging Buffer for Live-Cell Imaging
For live-cell imaging, supplementing the imaging medium with specific reagents can significantly enhance dye photostability.
Materials:
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Oxygen scavenging system components:
-
Glucose oxidase
-
Catalase
-
Glucose
-
-
Triplet state quencher:
-
Trolox (a water-soluble vitamin E analog)
-
Methodology:
-
Prepare stock solutions of glucose oxidase, catalase, and Trolox.
-
On the day of the experiment, prepare the final imaging buffer by adding the components to the live-cell imaging medium to the following final concentrations:
-
Glucose: 10 mM
-
Glucose oxidase: 0.5 mg/mL
-
Catalase: 0.1 mg/mL
-
Trolox: 1-2 mM
-
-
Filter the final imaging buffer through a 0.22 µm filter.
-
Replace the cell culture medium with the optimized imaging buffer just before imaging.
-
Problem 2: Low or No Fluorescence Signal After Click Chemistry Labeling
A weak or absent signal can be due to issues with the click chemistry reaction itself or problems with the fluorescent probe.
Logical Troubleshooting Workflow
Troubleshooting Workflow for Low Fluorescence Signal
Experimental Protocol for Troubleshooting Click Chemistry:
-
Protocol 4: Optimizing the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Materials:
-
Alkyne-labeled biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, BTTAA)
-
Reaction buffer (e.g., PBS or Tris-based buffer, be aware of potential chelation by Tris)
Methodology:
-
Prepare Fresh Reagents: Always use freshly prepared sodium ascorbate solution, as it oxidizes in solution.
-
Optimize Reagent Concentrations:
-
Azide Probe: Use a molar excess of this compound over the alkyne-labeled molecule (typically 2-10 fold).
-
Copper and Ligand: A common starting point is 1 mM CuSO₄ and 5 mM ligand. The ligand helps to stabilize the Cu(I) oxidation state.
-
Reducing Agent: Use a 5-10 fold molar excess of sodium ascorbate over CuSO₄.
-
-
Order of Addition: Premix the CuSO₄ and the ligand before adding them to the reaction mixture. Add the sodium ascorbate last to initiate the reaction.
-
Reaction Conditions: Incubate the reaction at room temperature, protected from light, for 30-60 minutes. Longer incubation times may be necessary for low concentration samples.
-
Troubleshooting Controls:
-
No Copper Control: To check for non-specific binding of the azide probe.
-
No Azide Control: To assess background from the alkyne-labeled molecule.
-
Positive Control: Use a known alkyne-containing molecule to verify that the click chemistry reagents are active.
-
-
Problem 3: High Background Fluorescence
High background can obscure the specific signal from your labeled target.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete removal of unreacted this compound | Increase the number and duration of washing steps after the click chemistry reaction. For cell-based assays, consider using a cell-permeable quencher to reduce extracellular background. |
| Non-specific binding of the azide probe | Include a blocking step (e.g., with BSA) before the click reaction. Ensure that the click chemistry conditions are optimized to minimize side reactions. |
| Autofluorescence from cells or medium | Use a phenol red-free imaging medium. For fixed cells, consider treating with a quenching agent like sodium borohydride after fixation. |
Signaling Pathway of Photobleaching
Simplified Jablonski diagram illustrating the photobleaching pathway.
This technical support guide provides a starting point for addressing photostability and other common issues when working with this compound. For further assistance, consulting the manufacturer's specific product information and protocols is always recommended.
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CalFluor 647 Azide Labeling in Live Cells
Welcome to the technical support center for CalFluor 647 Azide labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of copper catalysts in live-cell imaging experiments and to offer solutions for common challenges encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: Why is the copper catalyst in the this compound labeling protocol potentially toxic to live cells?
A1: The copper(I) catalyst, essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, can be cytotoxic. This toxicity primarily stems from the generation of reactive oxygen species (ROS) when copper(I) is produced from copper(II) salts in the presence of a reducing agent like sodium ascorbate.[1] ROS can induce oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, which can ultimately trigger cell death.[1]
Q2: How can I minimize copper-induced cytotoxicity during my live-cell labeling experiments?
A2: Several strategies can be employed to mitigate copper toxicity:
-
Use of Chelating Ligands: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) can stabilize the copper(I) ion.[2][3] These ligands not only protect cells from copper-mediated damage but can also accelerate the reaction rate.
-
Optimize Copper Concentration: Titrating the copper concentration to the lowest effective level is crucial. Starting with a low concentration (e.g., 50 µM) and optimizing from there can help maintain cell viability.
-
Copper-Chelating Azides: Using azide probes that have a copper-chelating moiety can increase the effective copper concentration at the reaction site, allowing for the use of lower overall copper concentrations without sacrificing reaction speed.
-
Consider Copper-Free Alternatives: For particularly sensitive cell lines, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative that utilizes strained cyclooctynes that react spontaneously with azides.
Q3: What is the role of ligands like THPTA and BTTAA in the labeling reaction?
A3: Ligands like THPTA and BTTAA play a dual role in the CuAAC reaction. Firstly, they stabilize the catalytically active copper(I) oxidation state, preventing its oxidation to the inactive copper(II) state and its disproportionation. Secondly, they act as sacrificial reductants, helping to protect cells from the damaging effects of reactive oxygen species (ROS) that can be generated by the copper catalyst. This allows the reaction to be performed efficiently on the surface of living cells with minimal loss of viability.
Q4: I am observing high background fluorescence in my images. What are the possible causes and solutions?
A4: High background fluorescence can arise from several factors:
-
Unreacted Fluorescent Probes: Failure to remove all unreacted this compound is a major contributor to background signal. CalFluor probes are designed to be fluorogenic, meaning they are minimally fluorescent until they react with an alkyne, which helps to reduce this issue. However, thorough washing steps are still recommended.
-
Non-Specific Binding: The fluorescent dye itself may bind non-specifically to cellular components. Using blocking agents like BSA can help reduce non-specific protein-protein interactions. For dyes with high negative charges, specialized background suppressor systems may be necessary.
-
Cell Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence), especially in the blue and green spectral regions. Using a far-red fluorophore like CalFluor 647 helps to minimize this issue as autofluorescence is less common at these longer wavelengths.
-
High Probe Concentration: Using an excessively high concentration of the this compound probe can lead to increased background. It is recommended to titrate the probe concentration to find the optimal balance between signal and background.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Signal | Inefficient Click Reaction | - Ensure the sodium ascorbate solution is freshly prepared as it oxidizes over time. - Increase the concentration of the copper/ligand complex and/or the alkyne-modified molecule. - Optimize the ligand-to-copper ratio, typically between 1:1 and 5:1. - Pre-mix the copper sulfate and ligand before adding them to the reaction mixture. |
| Deactivation of Copper Catalyst | Intracellular biothiols, such as glutathione (GSH), can deactivate the copper catalyst. For intracellular labeling, pre-treatment with a thiol-reducing agent like N-ethylmaleimide (NEM) may improve reaction yield, though this can also affect cell viability. | |
| High Cell Death/Toxicity | High Copper Concentration | - Titrate the copper concentration downwards, starting from a low concentration (e.g., 50 µM). - Ensure a sufficient excess of the protective ligand (e.g., a 5:1 ligand-to-copper ratio for THPTA). |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to copper. If optimizing the CuAAC protocol is unsuccessful, consider switching to a copper-free method like SPAAC. | |
| High Background Fluorescence | Unreacted Probe | - Perform additional washing steps after the labeling reaction. - CalFluor probes are fluorogenic, which inherently reduces background from unreacted probes. |
| Non-specific Binding of the Dye | - Include a blocking step with BSA or use a commercial background suppressor. - Titrate the this compound concentration to the lowest effective level. | |
| Cell Autofluorescence | - Use appropriate controls (unstained cells) to determine the level of autofluorescence. - CalFluor 647 emits in the far-red spectrum, which typically has lower autofluorescence compared to shorter wavelengths. |
Experimental Protocols
Protocol 1: Live-Cell Surface Labeling using Copper-Catalyzed Click Chemistry
This protocol is a general guideline for labeling azide-modified biomolecules on the surface of live cells with this compound.
Materials:
-
Azide-labeled live cells in culture medium
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Ligand (e.g., THPTA or BTTAA)
-
Sodium Ascorbate
-
Dulbecco's Phosphate-Buffered Saline (DPBS) or Hanks' Balanced Salt Solution (HBSS)
-
Aminoguanidine (optional, to prevent oxidative damage)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate. If metabolically labeling, incubate cells with the azide-modified precursor for an appropriate time (e.g., 24-48 hours) prior to the experiment.
-
Wash Cells: Gently wash the cells twice with pre-warmed DPBS or HBSS to remove any residual medium.
-
Prepare Labeling Cocktail:
-
In a microcentrifuge tube, prepare the labeling cocktail. For a final volume of 1 mL:
-
Add this compound to the desired final concentration (e.g., 1-10 µM).
-
Add CuSO₄ to the desired final concentration (e.g., 50-100 µM).
-
Add the ligand (e.g., THPTA) in a 5-fold molar excess to the CuSO₄ (e.g., 250-500 µM).
-
If using, add aminoguanidine to a final concentration of 1 mM.
-
Important: Prepare a fresh stock solution of Sodium Ascorbate (e.g., 100 mM in water). Add it to the cocktail immediately before use to a final concentration of 2.5-5 mM.
-
Pre-mix the CuSO₄ and ligand before adding the other components.
-
-
Labeling Reaction: Add the freshly prepared labeling cocktail to the cells and incubate for 5-30 minutes at 37°C, protected from light.
-
Wash and Image:
-
Gently remove the labeling cocktail and wash the cells three times with pre-warmed culture medium or DPBS.
-
Image the cells using a fluorescence microscope with appropriate filter sets for CalFluor 647 (Excitation/Emission: ~650/670 nm).
-
Data Summary
Table 1: Effect of Copper and Ligand Concentration on Cell Viability
| Cell Line | Copper (CuSO₄) Concentration (µM) | Ligand (THPTA) Concentration (µM) | Cell Viability (%) | Reference |
| HeLa | 50 | 0 | Reduced | |
| HeLa | 50 | 250 (5:1 ratio) | Preserved | |
| CHO | 100 | 0 | Reduced | |
| CHO | 100 | 500 (5:1 ratio) | Preserved | |
| Jurkat | 25 | 0 | Sensitive | |
| OVCAR5 | 163 | 69 (as part of a complex) | 75% |
Table 2: Comparison of Labeling Efficiency
| Labeling Method | Copper Concentration (µM) | Ligand | Relative Signal Intensity | Reference |
| CuAAC | 50 | THPTA | +++ | |
| CuAAC | 50 | None | ++ (with potential for more cell damage) | |
| Chelation-Assisted CuAAC | 10-40 | BTTAA | ++++ (higher signal than conventional CuAAC) | |
| SPAAC (Copper-free) | 0 | None | ++ (generally lower signal than optimized CuAAC) |
Visualizations
References
CalFluor 647 Azide Technical Support Center: Protocols and Troubleshooting for Sensitive Samples
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for using CalFluor 647 Azide, with a special focus on applications involving sensitive samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorogenic far-red fluorescent dye equipped with an azide group.[1] It is designed for "click chemistry," a type of bioorthogonal reaction, to label and visualize biomolecules.[1] A key feature of CalFluor dyes is that they are fluorogenic, meaning they are not fluorescent until they react with an alkyne, which minimizes background from unreacted probes and often eliminates the need for wash steps.[2][3] This makes them particularly suitable for sensitive applications such as live-cell imaging and in vivo studies. Common applications include labeling proteins, nucleic acids, glycans, and other biomolecules for visualization by fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.
Q2: What is the difference between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry for this compound labeling?
The azide group on CalFluor 647 can react with an alkyne through two main types of click chemistry:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that uses a copper(I) catalyst to ligate the azide to a terminal alkyne. While robust, the copper catalyst can be toxic to sensitive samples, particularly live cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, such as DBCO, which reacts with the azide without the need for a cytotoxic copper catalyst. This "copper-free" approach is more biocompatible and ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.
Q3: Can I use this compound for live-cell imaging?
Yes, this compound is well-suited for live-cell imaging, especially when used with copper-free click chemistry (SPAAC) to avoid copper-induced cytotoxicity. The fluorogenic nature of CalFluor dyes is also a significant advantage in live-cell imaging as it reduces background fluorescence from unreacted probes, enabling no-wash imaging protocols.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inactive Copper Catalyst (for CuAAC): The active Cu(I) catalyst can be oxidized to inactive Cu(II). | Ensure the use of a freshly prepared reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state. Consider degassing solvents to remove dissolved oxygen. |
| Inefficient Labeling of Biomolecule: The alkyne handle may not be efficiently incorporated into the target biomolecule. | Optimize the metabolic labeling step by adjusting the concentration of the alkyne-modified precursor and the incubation time. | |
| Incorrect Reagent Stoichiometry: The ratio of azide to alkyne is critical for efficient reaction. | For CuAAC, a 2-fold excess of the cargo-azide with respect to the alkyne is a good starting point. For SPAAC, a 1:1 ratio is often effective, but optimization may be required. | |
| High Background Fluorescence | Non-specific Binding of the Probe: The fluorescent probe may bind non-specifically to cellular components. | CalFluor dyes are designed to be fluorogenic, minimizing this issue. However, if high background persists, consider including a wash step after the labeling reaction. For live cells, wash with fresh, pre-warmed media. |
| Autofluorescence: Some cell types or tissues exhibit natural fluorescence. | Image an unlabeled control sample to determine the level of autofluorescence. If significant, consider using a fluorophore with a different excitation/emission spectrum. | |
| Cell Death or Sample Damage | Copper Toxicity (for CuAAC): Copper ions can be toxic to cells, especially sensitive cell types. | Switch to a copper-free click chemistry (SPAAC) protocol using a strained alkyne like DBCO. If CuAAC must be used, minimize copper concentration and incubation time. The use of a copper-chelating ligand like THPTA can also reduce toxicity. |
| Sodium Azide Toxicity: While the azide on the dye is part of a stable organic molecule, free sodium azide used as a preservative in buffers can be toxic. | Ensure that all buffers and solutions are freshly prepared and do not contain sodium azide as a preservative, especially for live-cell experiments. | |
| Phototoxicity: Excessive exposure to excitation light can damage live cells. | Minimize light exposure by using the lowest possible laser power and exposure time that still provides a good signal. For time-lapse imaging, reduce the frequency of image acquisition. |
Experimental Protocols
Protocol 1: Copper-Catalyzed (CuAAC) Labeling of Fixed and Permeabilized Cells
This protocol is suitable for labeling intracellular targets in fixed cells.
Materials:
-
Alkyne-labeled cells on coverslips
-
This compound
-
100 mM Copper(II) Sulfate (CuSO₄) in water
-
200 mM THPTA ligand in water
-
100 mM Sodium Ascorbate in water (prepare fresh)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
3.7% Formaldehyde in PBS (for fixation)
-
0.5% Triton X-100 in PBS (for permeabilization)
-
Mounting medium
Procedure:
-
Fixation: Incubate cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash: Wash cells twice with PBS.
-
Permeabilization: Incubate cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash: Wash cells twice with PBS.
-
Prepare Click Reaction Cocktail: In a microfuge tube, prepare the following reaction cocktail. The final volume will depend on the size of your coverslip. For a 24-well plate, 200 µL is sufficient.
-
PBS to final volume
-
This compound (final concentration 1-10 µM)
-
Copper(II) Sulfate (final concentration 50-100 µM)
-
THPTA ligand (final concentration 250-500 µM; maintain a 5:1 ratio with CuSO₄)
-
Sodium Ascorbate (final concentration 2.5 mM)
-
Important: Add the sodium ascorbate last to initiate the reaction.
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash: Wash cells three times with PBS.
-
Mounting: Mount the coverslip on a microscope slide using an appropriate mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for the Cy5 channel (Excitation/Emission ~650/670 nm).
Protocol 2: Copper-Free (SPAAC) Labeling of Live Cells
This protocol is designed for labeling live cells to minimize cytotoxicity.
Materials:
-
Alkyne-labeled live cells in culture medium
-
This compound
-
DBCO-functionalized alkyne incorporated into the biomolecule of interest
-
Live-cell imaging medium (e.g., HBSS or phenol red-free medium)
-
Hoechst 33342 or other live-cell nuclear stain (optional)
Procedure:
-
Metabolic Labeling: Culture cells with a DBCO-containing metabolic precursor for a sufficient time to allow incorporation into the target biomolecule.
-
Wash: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove unincorporated precursor.
-
Prepare Labeling Solution: Dilute this compound in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Labeling: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.
-
Wash (Optional but Recommended for Sensitive Samples): Gently wash the cells three times with pre-warmed live-cell imaging medium.
-
Counterstaining (Optional): If desired, incubate cells with a live-cell compatible nuclear stain like Hoechst 33342 according to the manufacturer's protocol.
-
Imaging: Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels. Use appropriate filters for CalFluor 647 (Cy5 channel) and any other stains used.
Signaling Pathways and Workflows
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Troubleshooting Logic for this compound Labeling.
References
CalFluor 647 Azide Technical Support Center
Welcome to the technical support center for CalFluor 647 Azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorogenic dye, meaning it is initially non-fluorescent but becomes brightly fluorescent upon reaction with an alkyne-modified molecule through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2] This "turn-on" property is highly advantageous as it minimizes background fluorescence from unreacted dye, making it ideal for no-wash imaging applications.[3][4][5] Its primary applications include the fluorescent labeling and visualization of alkyne-modified biomolecules such as proteins, nucleic acids, and glycans in fixed and live cells, as well as in tissues.
Q2: What are the spectral properties of this compound?
This compound is a far-red dye. After reacting with an alkyne, its spectral properties are as follows:
| Property | Wavelength (nm) |
| Excitation Maximum | ~657 nm |
| Emission Maximum | ~674 nm |
Spectrally similar dyes include Alexa Fluor® 647, CF® 647, DyLight® 649, and Cy5.
Q3: How should I store and handle this compound?
For optimal performance and stability, this compound should be stored at -20°C and protected from light. It is recommended to desiccate the vial upon storage. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.
Q4: How do I prepare a stock solution of this compound?
This compound is soluble in water and dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution in high-quality, anhydrous DMSO at a concentration of 1-10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Troubleshooting Guide: Dealing with this compound Aggregation
While this compound is designed for good aqueous solubility, as a cyanine dye, it can be prone to aggregation under certain conditions. Dye aggregation can lead to fluorescence quenching, high background, and non-specific staining. The following guide provides solutions to common problems that may be related to dye aggregation.
Problem 1: High background or non-specific staining in my imaging experiment.
High background can be a result of several factors, including potential dye aggregation leading to non-specific binding.
| Possible Cause | Troubleshooting Suggestion |
| Excessive dye concentration | High concentrations of fluorescent dyes can lead to the formation of aggregates and increased non-specific binding. It is recommended to perform a titration of this compound to determine the optimal working concentration for your specific application, typically in the range of 1-10 µM. |
| Suboptimal click reaction conditions | Inefficient click chemistry can leave unreacted dye that contributes to background. Ensure all click reaction components are fresh and at the correct concentrations. The order of reagent addition can also be critical. |
| Inadequate washing | Although this compound is suitable for no-wash protocols, a single wash step after the click reaction can significantly reduce background fluorescence. |
| Hydrophobic interactions | The zwitterionic nature of CalFluor dyes is designed to minimize non-specific interactions. However, if high background persists, consider using a blocking buffer containing BSA or using specialized background-reducing agents. |
Problem 2: Low or no fluorescent signal.
A weak or absent signal can be a consequence of dye aggregation-induced fluorescence quenching or issues with the click reaction itself.
| Possible Cause | Troubleshooting Suggestion |
| Dye aggregation and self-quenching | Prepare fresh dilutions of this compound from your DMSO stock solution for each experiment. Avoid using aqueous solutions of the dye that have been stored for extended periods. The use of organic co-solvents in the reaction buffer can sometimes help reduce aggregation. |
| Degraded click reaction components | Ensure that the sodium ascorbate solution is freshly prepared, as it is prone to oxidation. The copper(I) catalyst is essential for the reaction; make sure the copper source and ligand are of high quality. |
| Incorrect pH of reaction buffer | While click chemistry is generally tolerant of a wide pH range, optimal conditions are typically between pH 4 and 11. Verify the pH of your reaction buffer. |
| Insufficient alkyne labeling | Confirm that the alkyne-modified biomolecule of interest has been successfully incorporated into your sample. |
Experimental Protocols
General Protocol for Reconstitution of this compound
-
Bring the vial of this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to achieve a stock solution of 1-10 mM.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.
Example Protocol for Cellular Imaging with this compound (CuAAC)
This protocol is a general guideline for labeling alkyne-modified biomolecules in fixed cells.
-
Cell Fixation and Permeabilization:
-
Fix cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with 3% BSA in PBS.
-
Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, combine the following in order:
-
PBS (to final volume)
-
This compound (final concentration of 1-10 µM)
-
Copper(II) sulfate (CuSO4) (final concentration of 1 mM)
-
Copper ligand (e.g., TBTA or THPTA) (final concentration of 100 µM)
-
Sodium Ascorbate (freshly prepared, final concentration of 2 mM)
-
-
Remove the permeabilization buffer from the cells.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail.
-
Wash the cells three times with PBS.
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filters appropriate for far-red fluorescence.
-
Visualizations
Experimental Workflow for Cellular Labeling
Caption: A streamlined workflow for labeling intracellular targets.
Logical Relationship in Troubleshooting High Background
Caption: A decision tree for addressing high background fluorescence.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. CalFluors: A Universal Motif for Fluorogenic Azide Probes across the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. 2bscientific.com [2bscientific.com]
CalFluor 647 Azide compatibility with different buffers
Welcome to the technical support center for CalFluor 647 Azide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure optimal performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a fluorogenic azide probe used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. A key feature of this compound is that it is minimally fluorescent until it reacts with an alkyne, which significantly reduces background fluorescence in imaging experiments.[1][2][3] This makes it an excellent tool for labeling and visualizing a wide range of biomolecules, including glycans, DNA, RNA, and proteins, in various biological systems such as cells and tissues.[4][5]
Q2: What are the storage and handling recommendations for this compound?
For optimal stability, this compound should be stored at -20°C, protected from light, and kept in a desiccated environment. When preparing for an experiment, it is recommended to dissolve the azide in anhydrous DMSO to create a stock solution. This stock solution can then be diluted into an appropriate aqueous buffer for the reaction. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles of the stock solution.
Q3: Is this compound compatible with live-cell imaging?
While the azide itself can be introduced into live cells for metabolic labeling, the subsequent copper-catalyzed click reaction is generally not recommended for live cells due to the cytotoxicity of copper. The click reaction is typically performed on fixed and permeabilized samples. For live-cell applications, alternative copper-free click chemistry methods using strained alkynes (e.g., DBCO) are recommended.
Q4: What are some spectrally similar dyes to CalFluor 647?
CalFluor 647 is spectrally similar to other far-red fluorescent dyes such as Alexa Fluor 647, CF® 647, DyLight 649, and Cy5.
Buffer Compatibility Guide
The choice of buffer is critical for a successful click reaction. The following table summarizes the compatibility of this compound with common buffer components. This information is based on general principles of copper-catalyzed click chemistry.
| Buffer Component | Compatibility | Recommendations and Considerations |
| Phosphate Buffers (e.g., PBS) | Compatible | Widely used and generally a good choice. Ensure that the copper catalyst is pre-mixed with a ligand before adding it to a phosphate-based buffer to avoid precipitation of copper-phosphate complexes. |
| HEPES | Compatible | A common and suitable buffer for CuAAC reactions. |
| MOPS | Compatible | Another suitable buffer option for click chemistry. |
| Tris Buffers | Use with Caution | Tris can coordinate with copper, which may slow down the reaction rate. If Tris must be used, consider increasing the copper and ligand concentrations. |
| Acetate Buffers | Compatible | A suitable buffer for CuAAC reactions. |
| pH Range | Optimal: 7-8 | While the fluorescence of the reacted dye is often stable over a broad pH range, the efficiency of the CuAAC reaction is pH-dependent. A neutral to slightly basic pH is generally optimal. |
| Reducing Agents (e.g., DTT, TCEP) | Incompatible (TCEP) | Tris(2-carboxyethyl)phosphine (TCEP) can reduce the azide group, rendering it unreactive. Dithiothreitol (DTT) may also interfere with the reaction. If a reducing agent is necessary for your sample, it should be removed prior to the click reaction. |
| Detergents (e.g., SDS, Triton X-100) | May Require Optimization | The presence of detergents may affect reaction efficiency. Optimization of detergent concentration and reaction conditions may be necessary. |
| Copper Ligands (e.g., THPTA, BTTAA) | Highly Recommended | The use of a copper-chelating ligand is crucial to stabilize the Cu(I) oxidation state, prevent copper-induced damage to biomolecules, and accelerate the reaction. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Fluorescence Signal | Inefficient click reaction. | - Ensure all reaction components are fresh and correctly prepared. The reducing agent (e.g., sodium ascorbate) should be prepared fresh. - Verify the presence of both the azide (this compound) and an alkyne-modified biomolecule. - Optimize the concentration of copper, ligand, and reducing agent. - Check the pH of the reaction buffer; it should be in the optimal range of 7-8. |
| Degradation of this compound. | - Store the azide properly at -20°C, protected from light. - Avoid multiple freeze-thaw cycles of the stock solution. | |
| Incompatible buffer components. | - Avoid using Tris buffers if possible, or increase catalyst and ligand concentrations. - Ensure no interfering substances like TCEP are present. | |
| High Background Fluorescence | Incomplete removal of unreacted azide. | - Although this compound is fluorogenic, some residual background may occur. Ensure adequate washing steps after the reaction. |
| Non-specific binding of the probe. | - Include blocking agents in your protocol if working with complex biological samples. | |
| Inconsistent Results | Oxidation of the Cu(I) catalyst. | - Prepare the reaction mixture immediately before use. - Use a copper-chelating ligand (e.g., THPTA, BTTAA) to protect the Cu(I) catalyst from oxidation. - Deoxygenate the reaction buffer if you continue to experience issues. |
| Precipitation in the reaction mixture. | - If using phosphate buffers, pre-complex the copper with the ligand before adding it to the buffer. |
Experimental Protocols
Protocol 1: General Staining of Fixed Cells with this compound
This protocol provides a general workflow for labeling alkyne-modified biomolecules in fixed cells using this compound.
Materials:
-
Alkyne-labeled cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
This compound
-
Anhydrous DMSO
-
Click Reaction Buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) solution (e.g., 100 mM in water)
-
Reducing agent: Sodium Ascorbate solution (e.g., 500 mM in water, prepared fresh)
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Permeabilization:
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction Cocktail Preparation (prepare immediately before use):
-
For a 1 mL reaction cocktail, add the following components in the order listed:
-
880 µL of Click Reaction Buffer (PBS)
-
10 µL of this compound stock solution (e.g., 1 mM in DMSO for a final concentration of 1 µM)
-
20 µL of Copper(II) sulfate solution (for a final concentration of 400 µM)
-
40 µL of Copper ligand solution (for a final concentration of 4 mM)
-
50 µL of Sodium Ascorbate solution (for a final concentration of 25 mM)
-
-
Vortex the solution briefly to mix.
-
-
Labeling Reaction:
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the far-red spectrum (Excitation/Emission: ~657/674 nm).
-
Visualizations
Caption: Experimental workflow for labeling fixed cells with this compound.
Caption: Key components of the copper-catalyzed click reaction with this compound.
References
Validation & Comparative
A Head-to-Head Battle of Far-Red Fluorophores: CalFluor 647 Azide vs. Alexa Fluor 647 Azide
In the rapidly advancing fields of biological research and drug development, the precise detection and visualization of biomolecules are paramount. Fluorescent labeling using "click chemistry" has become a cornerstone technique, with azide-functionalized dyes playing a pivotal role. Among the plethora of available fluorophores, CalFluor 647 Azide and Alexa Fluor 647 Azide have emerged as popular choices for far-red fluorescence detection. This guide provides a comprehensive, data-driven comparison of their performance to assist researchers in selecting the optimal probe for their specific application.
Executive Summary
This compound is a fluorogenic probe, meaning it is inherently non-fluorescent and only becomes brightly fluorescent upon reaction with an alkyne. This unique "turn-on" mechanism is highly advantageous for applications requiring low background and no-wash staining protocols.
Alexa Fluor 647 Azide is a consistently fluorescent dye that is well-established for its exceptional brightness and photostability. It is a reliable workhorse for a wide range of applications, including flow cytometry and super-resolution microscopy.
The choice between these two dyes will largely depend on the specific experimental requirements, with this compound excelling in no-wash imaging and Alexa Fluor 647 Azide being a robust, bright option for general-purpose applications.
Performance Comparison: A Quantitative Overview
To facilitate a direct comparison, the key performance characteristics of both dyes are summarized in the table below.
| Property | This compound (Post-Click) | Alexa Fluor 647 Azide |
| Excitation Maximum (nm) | ~657 | ~650 |
| Emission Maximum (nm) | ~674 | ~668[] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not specified | 270,000[2] |
| Quantum Yield | Not specified (fluorogenic) | 0.33[][3][4] |
| Key Feature | Fluorogenic (low background, no-wash) | High brightness and photostability |
| pH Sensitivity | Information not available | Insensitive from pH 4 to 10 |
In-Depth Performance Analysis
Brightness and Signal-to-Noise Ratio
The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. Alexa Fluor 647 is renowned for its high quantum yield, making it an exceptionally bright and readily detectable dye.
This compound, on the other hand, operates on a different principle. Its key advantage lies in its fluorogenic nature. The azide form is non-fluorescent, and fluorescence is only activated upon successful cycloaddition with an alkyne. This dramatically reduces background noise from unreacted probes, leading to a potentially higher signal-to-noise ratio, especially in "no-wash" experimental setups. In a direct comparison for visualizing EdU-labeled DNA in cells, CalFluor 647 demonstrated a significantly higher signal over background compared to a non-fluorogenic Alexa Fluor 647 alkyl azide under identical no-wash conditions.
Photostability
Experimental Applications and Protocols
Both this compound and Alexa Fluor 647 Azide are designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This reaction enables the covalent labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans.
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: A generalized workflow for labeling alkyne-modified biomolecules using CuAAC.
Key Experimental Protocol: Labeling of EdU-labeled DNA in Fixed Cells
This protocol is adapted from a study comparing CalFluor probes with Alexa Fluor probes.
1. Cell Preparation:
-
Culture HEK 293T cells and treat with 10 µM 5-ethynyl-2'-deoxyuridine (EdU) for 16 hours to label newly synthesized DNA.
-
Fix and permeabilize the cells according to standard immunofluorescence protocols.
2. Click Reaction:
-
Prepare a "click" reaction cocktail containing:
-
10 µM this compound or Alexa Fluor 647 Azide
-
1 mM CuSO₄
-
100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) ligand
-
2 mM sodium ascorbate
-
0.1 mg/mL Bovine Serum Albumin (BSA) in a suitable buffer (e.g., PBS).
-
-
Add the reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 1 hour at room temperature.
3. Imaging:
-
For this compound (No-Wash): Image the cells directly without any wash steps.
-
For Alexa Fluor 647 Azide: To reduce background, perform several wash steps with PBS before imaging.
-
Acquire images using a fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., Ex: 640/20 nm, Em: 690/50 nm).
Signaling Pathway: The Chemistry of "Click"
The underlying chemical reaction for both dyes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azide on the fluorophore and the alkyne on the target biomolecule.
Caption: The CuAAC reaction covalently links a fluorescent azide to an alkyne-modified biomolecule.
Conclusion: Making the Right Choice
Both this compound and Alexa Fluor 647 Azide are powerful tools for fluorescently labeling biomolecules. The decision of which to use hinges on the specific demands of the experiment.
-
Choose this compound for:
-
Applications where low background is critical.
-
"No-wash" staining protocols to simplify workflows and for in vivo imaging.
-
Experiments where minimizing artifacts from unbound probe is a priority.
-
-
Choose Alexa Fluor 647 Azide for:
-
General-purpose labeling where high intrinsic brightness is the primary concern.
-
Demanding imaging techniques that require high photostability, such as super-resolution microscopy.
-
Multiplexing experiments where a well-characterized, consistently fluorescent dye is needed.
-
By understanding the distinct advantages of each fluorophore, researchers can make an informed decision to achieve the highest quality data in their investigations.
References
Navigating the Far-Red Spectrum: A Guide to CalFluor 647 Azide Alternatives for Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of fluorescent probes is a critical step that dictates the quality and reliability of experimental outcomes. In the far-red spectrum, CalFluor 647 Azide has been a notable tool for bioorthogonal labeling via click chemistry. However, a growing landscape of alternative azide-functionalized dyes offers a range of photophysical properties that may be better suited for specific applications. This guide provides an objective comparison of this compound and its key alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal probe for your live-cell imaging needs.
The ideal far-red azide dye for live-cell imaging should possess a combination of high brightness, exceptional photostability, low cytotoxicity, and, in many cases, fluorogenicity to minimize background from unreacted probes. This comparison focuses on commercially available alternatives that rival or exceed the performance of this compound, including Janelia Fluor 646 Azide, Alexa Fluor 647 Azide, and other silicon-rhodamine (SiR) and cyanine-based dyes.
Performance Comparison of Far-Red Fluorescent Azides
The selection of a fluorescent azide for live-cell imaging is a trade-off between brightness, photostability, and fluorogenicity. The following table summarizes the key quantitative data for this compound and its prominent alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Brightness (ε × Φ) | Fluorogenic Fold-Increase |
| This compound | 657 | 674 | ~100,000 (estimated) | Low (unreacted) | Low (unreacted) | 46x[1] |
| Janelia Fluor 646 Azide | 646 | 664 | 152,000[2] | 0.54[2] | 82,080 | High (fluorogenic)[2][3] |
| Alexa Fluor 647 Azide | 650 | 670 | 270,000 | 0.33 | 89,100 | No |
| CF® 647 Azide | 650 | 665 | 240,000 | N/A | N/A | No |
| Silicon-Rhodamine (SiR) Azides (general) | ~640-660 | ~660-680 | High | High | Very High | Often (structure-dependent) |
Key Performance Insights:
-
Brightness: Alexa Fluor 647 is intrinsically the brightest dye based on its molar extinction coefficient and quantum yield in solution. However, in live-cell imaging, the fluorogenicity of Janelia Fluor 646 Azide and this compound can lead to a higher signal-to-noise ratio, making them appear brighter in practice. Silicon-rhodamine dyes, in general, are known for their exceptional brightness.
-
Photostability: Janelia Fluor dyes, based on the silicon-rhodamine scaffold, are renowned for their high photostability, making them ideal for long-term time-lapse imaging and super-resolution microscopy. While quantitative head-to-head comparisons in live cells are limited, the SiR scaffold is generally considered more photostable than traditional cyanine dyes like Alexa Fluor 647.
-
Fluorogenicity: this compound and Janelia Fluor 646 Azide are fluorogenic, meaning their fluorescence is significantly enhanced upon reaction with an alkyne. This "turn-on" mechanism is highly advantageous for no-wash live-cell imaging protocols, as it minimizes background fluorescence from unreacted probes. Alexa Fluor 647 Azide and CF® 647 Azide are not fluorogenic and typically require wash steps to achieve a good signal-to-noise ratio.
Signaling Pathways and Experimental Workflows
The primary application for these azide dyes in live-cell imaging is through bioorthogonal click chemistry. This involves the metabolic incorporation of an alkyne-modified biomolecule into the cell, followed by labeling with the azide-functionalized fluorescent dye.
References
A Head-to-Head Comparison: CalFluor 647 Azide vs. Cy5 Azide for Bioorthogonal Labeling
In the rapidly advancing fields of chemical biology and drug development, the precise and efficient labeling of biomolecules is paramount. Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), or click chemistry, has emerged as a robust and versatile tool for this purpose. Central to this methodology is the choice of fluorescent azide probes. This guide provides a detailed quantitative comparison of two prominent far-red azide dyes: CalFluor 647 Azide and Cy5 Azide, to aid researchers in selecting the optimal reagent for their specific applications.
Executive Summary
This compound distinguishes itself as a fluorogenic probe, exhibiting a significant increase in fluorescence upon reaction with an alkyne. This "turn-on" characteristic leads to a higher signal-to-noise ratio, as unreacted probes contribute minimally to background fluorescence. Cy5 Azide, a well-established and widely used dye, offers high brightness but can be prone to higher background due to the fluorescence of unreacted molecules. While direct head-to-head photostability data is limited, dyes spectrally similar to CalFluor 647, such as Alexa Fluor 647, have demonstrated superior photostability compared to Cy5.
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties. The table below summarizes the key quantitative metrics for this compound and Cy5 Azide.
| Property | This compound (after click reaction) | Cy5 Azide | Reference(s) |
| Excitation Maximum (λex) | ~657 nm | ~646-649 nm | [1][2] |
| Emission Maximum (λem) | ~674 nm | ~662-671 nm | [1][2] |
| Molar Extinction Coefficient (ε) | Not explicitly stated for triazole product | 250,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | 0.25 (for the triazole product) | 0.20 - 0.27 | |
| Fluorescence Enhancement | ~45-fold upon click reaction | Not applicable (always fluorescent) | |
| Brightness (ε × Φ) | - | 50,000 - 67,500 | |
| Fluorescence Lifetime (τ) | Data not available | ~1.0 ns |
Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. A higher value indicates a brighter fluorophore. The brightness for this compound post-reaction cannot be directly calculated without the extinction coefficient of the triazole product. However, its key advantage lies in the significant fluorescence enhancement, which dramatically improves the signal-to-noise ratio.
Key Differentiators
Fluorogenicity: A Game-Changer for Signal-to-Noise
The most significant advantage of this compound is its fluorogenic nature. The azide form is minimally fluorescent, and its fluorescence is "switched on" upon forming a triazole ring through the click reaction. This property is engineered through a photoinduced electron transfer (PeT) mechanism that quenches fluorescence in the azide form. This results in a substantial reduction in background signal from unreacted probes, leading to a significantly higher signal-to-noise ratio in imaging applications. In contrast, Cy5 azide is always fluorescent, meaning that any unreacted or non-specifically bound probe will contribute to background fluorescence, potentially obscuring the true signal.
Photostability
Experimental Protocols
To facilitate a direct comparison in your own laboratory setting, we provide the following detailed experimental protocols.
Experimental Workflow for Comparing Fluorescent Azide Dyes
In-Gel Fluorescence Protocol for Protein Labeling
This protocol is adapted for comparing the signal-to-noise ratio of this compound and Cy5 Azide for labeling alkyne-modified proteins in a cell lysate.
1. Reagents and Materials:
-
Alkyne-labeled cell lysate (e.g., from cells treated with an alkyne-modified metabolic precursor)
-
Unlabeled (control) cell lysate
-
This compound (10 mM stock in DMSO)
-
Cy5 Azide (10 mM stock in DMSO)
-
Click reaction buffer components:
-
Copper(II) sulfate (CuSO₄) (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (2 mM in DMSO/t-BuOH 4:1)
-
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner with appropriate laser and emission filters
2. Procedure:
-
Thaw the alkyne-labeled and control cell lysates on ice.
-
Set up the following 50 µL click reactions in separate microcentrifuge tubes for each dye:
-
CalFluor 647 Reaction:
-
20 µL Alkyne-labeled lysate
-
1 µL this compound (final concentration: 200 µM)
-
10 µL 5x Click buffer (pre-mix of CuSO₄, TCEP, TBTA)
-
19 µL PBS
-
-
Cy5 Reaction:
-
20 µL Alkyne-labeled lysate
-
1 µL Cy5 Azide (final concentration: 200 µM)
-
10 µL 5x Click buffer
-
19 µL PBS
-
-
Negative Controls (for each dye):
-
20 µL Unlabeled lysate
-
1 µL of the respective azide
-
10 µL 5x Click buffer
-
19 µL PBS
-
-
-
Vortex the reactions gently and incubate at room temperature for 1 hour in the dark.
-
Add 12.5 µL of 4x SDS-PAGE loading buffer to each reaction and heat at 95°C for 5 minutes.
-
Load equal amounts of each reaction onto an SDS-PAGE gel and run according to standard procedures.
-
After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission settings appropriate for the far-red dyes (e.g., 633 nm laser and 670 nm long-pass filter).
-
Quantify the fluorescence intensity of the labeled protein bands and the background in each lane to determine the signal-to-noise ratio.
Fluorescence Microscopy Protocol for Cell Labeling
This protocol outlines a method for comparing the in-cell labeling efficiency and photostability of the two azide probes.
1. Reagents and Materials:
-
Cells cultured on glass-bottom dishes or coverslips, metabolically labeled with an alkyne-containing precursor (e.g., an alkyne-modified sugar or amino acid)
-
Unlabeled control cells
-
This compound (1 mM stock in DMSO)
-
Cy5 Azide (1 mM stock in DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail (prepare fresh):
-
10 µM azide probe (CalFluor 647 or Cy5)
-
1 mM CuSO₄
-
100 µM TBTA
-
2 mM Sodium Ascorbate
-
in PBS
-
-
Fluorescence microscope with a 633/647 nm laser line and appropriate emission filters.
2. Procedure:
-
Fix the alkyne-labeled and control cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Prepare the click reaction cocktail for each dye.
-
Add the respective click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS. For the this compound sample, a "no-wash" comparison can also be performed to highlight the advantage of its fluorogenic nature.
-
Image the cells using the fluorescence microscope. To assess photostability, acquire a time-lapse series of images under continuous illumination and measure the decay in fluorescence intensity over time.
-
Quantify the signal intensity from labeled structures and the background fluorescence in the cytoplasm or nucleus to determine the signal-to-noise ratio.
Signaling Pathway and Logical Relationships
The following diagram illustrates the principle of fluorogenic activation of this compound upon click reaction, leading to an enhanced signal-to-noise ratio compared to the constitutively fluorescent Cy5 Azide.
Conclusion
For researchers prioritizing high signal-to-noise ratios and photostability in their fluorescence labeling experiments, this compound presents a compelling option. Its fluorogenic nature is a key advantage, particularly in applications where extensive washing is not feasible or where low-abundance targets are being investigated. Cy5 Azide remains a reliable and bright fluorophore, suitable for a wide range of applications, especially when background fluorescence can be effectively minimized. The choice between these two excellent probes will ultimately depend on the specific requirements of the experiment, including the nature of the sample, the imaging modality, and the desired level of sensitivity.
References
A Comparative Guide to CalFluor 647 Azide for Advanced Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CalFluor 647 Azide with two other commonly used far-red fluorescent azides, Alexa Fluor 647 Azide and Cy5 Azide. The focus is on their performance in various microscopy systems, with supporting data and experimental protocols to aid in the selection of the most suitable probe for your research needs.
Key Performance Comparison
The primary distinction of this compound is its fluorogenic nature. Unlike Alexa Fluor 647 Azide and Cy5 Azide, which are always fluorescent, this compound is initially non-fluorescent and only becomes brightly fluorescent upon reaction with an alkyne via click chemistry. This "turn-on" mechanism is highly advantageous for imaging applications where the removal of unreacted probe is challenging, as it significantly reduces background fluorescence and enhances the signal-to-noise ratio.
Performance Highlights:
-
This compound: Ideal for no-wash imaging protocols in complex environments such as cell lysates, tissues, or in vivo studies. Its fluorogenic properties ensure that only the labeled molecules of interest contribute to the fluorescent signal.
-
Alexa Fluor 647 Azide: A widely used, bright, and photostable dye. It is an excellent choice for a variety of applications, particularly when high photon output and resistance to photobleaching are critical.[1] Studies have shown it to be significantly more photostable than Cy5.
-
Cy5 Azide: A cost-effective alternative, but it is known to be less photostable than Alexa Fluor 647.[1] It is also prone to quenching upon conjugation to proteins.
Quantitative Data Summary
| Property | This compound (post-click) | Alexa Fluor 647 Azide | Cy5 Azide |
| Excitation Max (nm) | ~657 | ~650 | ~646-649 |
| Emission Max (nm) | ~674 | ~665-671 | ~662-671 |
| Quantum Yield | Data not available | ~0.33[2] | ~0.20 - 0.27 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Data not available | ~239,000[3] | ~250,000 |
| Key Feature | Fluorogenic (low background) | High brightness and photostability | Cost-effective |
Experimental Protocols
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Cell Labeling
This protocol is a general guideline for labeling alkyne-modified biomolecules in cells with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-labeled cells (e.g., cells metabolically labeled with an alkyne-containing sugar or amino acid)
-
Azide-functionalized dye (this compound, Alexa Fluor 647 Azide, or Cy5 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation:
-
Culture and treat cells with the desired alkyne-containing metabolic label.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with wash buffer.
-
-
Click Reaction Cocktail Preparation (prepare fresh):
-
For a 100 µL final reaction volume:
-
Premix 2 µL of 10 mM CuSO₄ with 10 µL of 10 mM THPTA in water.
-
Add 10 µL of a 10 mM stock solution of the azide dye in DMSO.
-
Add 68 µL of PBS.
-
Immediately before use, add 10 µL of a freshly prepared 100 mM solution of sodium ascorbate in water. Vortex briefly.
-
-
-
Labeling:
-
Remove the wash buffer from the cells.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with wash buffer.
-
-
Imaging:
-
Mount the coverslip with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the far-red dye.
-
Visualizations
Figure 1. Experimental workflow for labeling cells using copper-catalyzed click chemistry.
References
A Researcher's Guide to Fluorogenic Azide Probes: A Side-by-Side Comparison
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the selection of an appropriate fluorogenic probe is paramount for achieving high-quality imaging results. This guide provides an objective side-by-side comparison of popular fluorogenic azide probes, supported by experimental data, to facilitate informed decision-making in experimental design.
Fluorogenic azide probes represent a significant advancement in bioorthogonal chemistry, enabling the visualization of azide-tagged biomolecules in living cells and organisms with high signal-to-noise ratios. These probes remain non-fluorescent until they react with an alkyne, eliminating the need for wash steps that are often required with conventional fluorescent probes. This "turn-on" mechanism is particularly advantageous for real-time imaging and for studies in complex biological environments where background fluorescence can be a major challenge.
The primary mechanism governing the fluorogenic properties of many of these probes is Photoinduced Electron Transfer (PeT). In its "off" state, the azide moiety quenches the fluorescence of the linked fluorophore through PeT. Upon cycloaddition with an alkyne to form a triazole, the electron-donating properties of the azide group are diminished, thereby inhibiting the PeT process and restoring the fluorescence of the dye.[1][2][3]
Quantitative Performance of Fluorogenic Azide Probes
The selection of a fluorogenic azide probe is often dictated by its photophysical and kinetic properties. Key parameters include the quantum yield of the azide (Φazide) and its corresponding triazole product (Φtriazole), the fluorescence enhancement upon reaction, and the reaction rate with various alkyne partners. The following table summarizes these critical performance indicators for a selection of commercially available and well-characterized fluorogenic azide probes.
| Probe Name | Fluorophore Core | Excitation (nm) | Emission (nm) | Φazide | Φtriazole | Fluorescence Enhancement | Second-Order Rate Constant (M-1s-1) with Benzyl Azide |
| CalFluor 488 Azide | Fluorescein | ~495 | ~520 | <0.01 | 0.81 | >80-fold | Not widely reported |
| CalFluor 555 Azide | Rhodamine | ~555 | ~570 | ~0.01 | 0.40 | ~40-fold | Not widely reported |
| CalFluor 580 Azide | Rhodamine | ~580 | ~600 | ~0.02 | 0.50 | ~25-fold | Not widely reported |
| CalFluor 647 Azide | Silicon Rhodamine | ~650 | ~670 | ~0.01 | 0.32 | ~46-fold[3][4] | Not widely reported |
| Coumarin 343 Azide | Coumarin | ~400 | ~475 | ~0.02 | 0.63 | ~30-fold | Not widely reported |
| AF488 Azide | Alexa Fluor 488 | ~495 | ~519 | Not fluorogenic | ~0.92 | ~1-fold | Not applicable |
| AF594 Azide | Alexa Fluor 594 | ~590 | ~617 | Not fluorogenic | ~0.66 | ~1-fold | Not applicable |
| AF647 Azide | Alexa Fluor 647 | ~650 | ~668 | Not fluorogenic | ~0.33 | ~1-fold | Not applicable |
Note: The quantum yield and fluorescence enhancement values can vary depending on the specific alkyne reaction partner and the local environment. The kinetic data for many commercial probes with strained cyclooctynes are not always readily available in a standardized format and can be highly dependent on the specific cyclooctyne used (e.g., BCN, DBCO, DIBO). For comparison, the second-order rate constant for the strain-promoted azide-alkyne cycloaddition (SPAAC) between benzyl azide and various cyclooctynes are in the range of 0.1 to 1 M-1s-1. Non-fluorogenic probes like the Alexa Fluor azides are included for comparison to highlight the advantage of the "turn-on" mechanism in reducing background fluorescence.
Signaling Pathway and Experimental Workflow
The operational principle of these probes, from the chemical reaction to the generation of a fluorescent signal, and their application in a typical cell labeling experiment are illustrated in the following diagrams.
Caption: Mechanism of fluorescence activation.
Caption: Typical no-wash cell imaging workflow.
Experimental Protocols
The following are generalized protocols for utilizing fluorogenic azide probes in cell labeling experiments. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.
Protocol 1: Live-Cell Imaging using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling azide-modified biomolecules on the surface of live cells.
Materials:
-
Azide-labeled live cells in a culture dish
-
Fluorogenic azide probe
-
Copper(II) sulfate (CuSO₄)
-
Copper ligand (e.g., THPTA or BTTAA)
-
Sodium Ascorbate (freshly prepared)
-
Cell culture medium or PBS
Procedure:
-
Prepare the "Click-it" reaction cocktail: In a microcentrifuge tube, prepare the reaction cocktail. For a final volume of 1 mL, add the following in order:
-
880 µL of cell culture medium or PBS
-
10 µL of a 10 mM stock solution of the fluorogenic azide probe in DMSO (final concentration: 100 µM)
-
50 µL of a 10 mM stock solution of the copper ligand in water (final concentration: 500 µM)
-
50 µL of a 10 mM stock solution of CuSO₄ in water (final concentration: 500 µM)
-
10 µL of a 1 M stock solution of Sodium Ascorbate in water (freshly prepared, final concentration: 10 mM)
-
Note: Premix the CuSO₄ and the copper ligand before adding to the cocktail.
-
-
Cell Labeling:
-
Aspirate the culture medium from the azide-labeled cells.
-
Add the "Click-it" reaction cocktail to the cells.
-
Incubate for 10-30 minutes at room temperature or 37°C, protected from light.
-
-
Imaging:
-
Image the cells directly without washing using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Fixed-Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for intracellular labeling and avoids the potential toxicity of a copper catalyst.
Materials:
-
Azide-labeled cells on coverslips
-
Fluorogenic azide probe
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
PBS
-
DAPI (optional, for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash the azide-labeled cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
SPAAC Reaction:
-
Prepare a solution of the strained alkyne-fluorophore conjugate in PBS at a final concentration of 10-50 µM.
-
Incubate the fixed and permeabilized cells with the strained alkyne solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
(Optional) Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
By providing a clear comparison of performance metrics and detailed experimental protocols, this guide aims to empower researchers to select and effectively utilize fluorogenic azide probes for their specific research needs, ultimately leading to more robust and insightful biological imaging studies.
References
A Comparative Guide to CalFluor 647 Azide for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals utilizing click chemistry for the fluorescent labeling of biomolecules, CalFluor 647 Azide presents a compelling option. This guide provides a detailed comparison of this compound with its common alternatives, Alexa Fluor 647 Azide and Cy5 Azide, supported by experimental data and protocols to aid in the selection of the most suitable reagent for your research needs.
This compound is a fluorogenic dye, a key characteristic that distinguishes it from traditional fluorescent probes.[1][2][3] This property means that the molecule is virtually non-fluorescent until it undergoes a click chemistry reaction with an alkyne, leading to a significant increase in its fluorescence emission.[1][2] This "turn-on" mechanism is highly advantageous for cellular imaging, as it allows for no-wash staining protocols, which minimizes background fluorescence from unreacted probes and is particularly beneficial for imaging in complex biological environments like tissues or living organisms.
Performance Comparison
The selection of a fluorescent probe is critical for the success of any experiment. The following tables summarize the key performance characteristics of this compound in comparison to Alexa Fluor 647 Azide and Cy5 Azide.
| Property | This compound | Alexa Fluor 647 Azide | Cy5 Azide |
| Excitation Max (nm) | ~655 | ~650 | ~646 |
| Emission Max (nm) | ~678 | ~665 | ~662 |
| Fluorogenic | Yes | No | No |
| Key Advantage | Low background, no-wash staining | High brightness and photostability | Cost-effective alternative |
| Performance Metric | This compound | Alexa Fluor 647 Azide | Cy5 Azide |
| Quantum Yield (Φ) | 0.0056 (pre-click), 0.25 (post-click) | ~0.33 | Data not available |
| Fluorescence Enhancement | ~45-fold | Not Applicable | Not Applicable |
| Photostability | High | Higher than Cy5 | Less photostable than Alexa Fluor 647 |
Note: The quantum yield of Alexa Fluor 647 is for the succinimidyl ester derivative, as specific data for the azide was not available. Photostability is based on qualitative comparisons from literature. Direct quantitative comparisons under identical conditions were not found.
Signaling Pathway and Experimental Workflow
The primary application for this compound is in bioorthogonal labeling via click chemistry. This involves the metabolic incorporation of an alkyne-modified substrate into a biomolecule of interest (e.g., proteins, glycans, or nucleic acids), followed by detection with the azide-functionalized fluorophore.
References
Confirming Covalent Labeling: A Comparative Guide to CalFluor 647 Azide
For researchers engaged in the precise covalent labeling of biomolecules, the selection of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of CalFluor 647 Azide with its main alternatives, Alexa Fluor 647 Azide and Cy5 Azide, focusing on performance characteristics and supporting experimental data to inform your choice for applications in cellular imaging, proteomics, and drug development.
Performance at a Glance: this compound vs. Alternatives
This compound distinguishes itself as a fluorogenic probe, a feature that offers significant advantages in live-cell and in vivo imaging where the removal of unreacted probe is challenging.[1][2] This "smart" probe is designed to be non-fluorescent until it undergoes a copper-catalyzed click chemistry (CuAAC) reaction with an alkyne-tagged biomolecule, leading to a substantial increase in fluorescence and a high signal-to-noise ratio, even without wash steps.[1] In contrast, Alexa Fluor 647 Azide and Cy5 Azide are consistently fluorescent, necessitating thorough washing to minimize background signal from unreacted probes.
Key Performance Metrics
| Feature | This compound | Alexa Fluor 647 Azide | Cy5 Azide |
| Labeling Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Fluorogenic Property | Yes, significant fluorescence enhancement upon reaction[1] | No | No |
| "No-Wash" Imaging | Ideal, due to low initial fluorescence[1] | Not ideal, requires wash steps to reduce background | Not ideal, requires wash steps to reduce background |
| Signal-to-Noise Ratio | Superior in "no-wash" protocols | Good, but dependent on efficient washing | Good, but dependent on efficient washing |
| Photostability | Data not available for direct comparison | Generally high, more photostable than Cy5 | Prone to photobleaching, especially at high laser power |
| Quantum Yield (Post-Reaction) | Data not available | High (0.33 for succinimidyl ester) | Moderate |
| Excitation Max (nm) | ~657 nm (after click reaction) | ~650 nm | ~649 nm |
| Emission Max (nm) | ~674 nm (after click reaction) | ~668 nm | ~671 nm |
Experimental Data Highlights
Fluorogenic Advantage of this compound
The defining feature of this compound is its fluorescence "turn-on" mechanism. The azide form of the dye is efficiently quenched through a process called photoinduced electron transfer (PeT). Upon covalent bond formation with an alkyne via click chemistry, this quenching mechanism is disrupted, resulting in a dramatic increase in fluorescence. Experimental data shows that CalFluor dyes can exhibit over a 100-fold increase in fluorescence upon reaction. This property is particularly advantageous for real-time imaging of dynamic processes and for high-throughput screening applications where wash steps are impractical.
In a direct comparison for labeling EdU (5-ethynyl-2'-deoxyuridine)-labeled DNA in HEK 293T cells without wash steps, this compound demonstrated a significantly higher normalized signal over background compared to the non-fluorogenic Alexa Fluor 647 alkyl azide. Even with a washing step, the background from unreacted Alexa Fluor 647 obscured the alkyne-dependent signal in some experiments.
Photostability and Brightness
Experimental Protocols
The following are generalized protocols for covalent labeling of alkyne-modified proteins with azide-functionalized fluorescent dyes via copper-catalyzed click chemistry (CuAAC). It is crucial to optimize reagent concentrations and reaction times for specific applications.
General Protocol for CuAAC Labeling of Proteins
-
Preparation of Alkyne-Modified Protein: The protein of interest must first be modified to contain an alkyne group. This can be achieved through metabolic labeling with an alkyne-containing amino acid analog (e.g., L-homopropargylglycine) or by chemical modification of the purified protein.
-
Reagent Preparation:
-
Azide Dye Stock Solution: Prepare a 10 mM stock solution of this compound, Alexa Fluor 647 Azide, or Cy5 Azide in anhydrous DMSO.
-
Copper (II) Sulfate Stock Solution: Prepare a 50 mM stock solution in deionized water.
-
Copper (I)-Stabilizing Ligand Stock Solution: Prepare a 50 mM stock solution of a ligand such as TBTA or BTTAA in DMSO.
-
Reducing Agent Stock Solution: Prepare a 100 mM stock solution of a fresh reducing agent like sodium ascorbate in deionized water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein (typically at a concentration of 1-10 mg/mL in a compatible buffer like PBS), the azide dye stock solution (to a final concentration of 100-200 µM), and the copper (I)-stabilizing ligand (to a final concentration of 100-200 µM).
-
Add the copper (II) sulfate stock solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared reducing agent to a final concentration of 1-2 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification (for Alexa Fluor 647 Azide and Cy5 Azide):
-
Remove unreacted dye and other small molecules by gel filtration (e.g., using a desalting column) or dialysis. This step is critical for reducing background fluorescence.
-
For this compound, this purification step may not be necessary for imaging applications due to the fluorogenic nature of the probe.
-
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
References
CalFluor 647 Azide: A Comparative Guide for Correlative Light and Electron Microscopy
For researchers, scientists, and drug development professionals seeking to bridge the gap between fluorescence and ultrastructural analysis, CalFluor 647 Azide emerges as a powerful tool for correlative light and electron microscopy (CLEM). Its unique fluorogenic nature, coupled with the precision of click chemistry, offers significant advantages in minimizing background and enhancing signal specificity. This guide provides an objective comparison of this compound with its alternatives, supported by experimental insights and detailed protocols to empower your CLEM workflows.
Performance Comparison of Fluorescent Azide Probes for CLEM
The selection of a fluorescent probe is critical for the success of any CLEM experiment, with key considerations being brightness, photostability, and resilience to the harsh chemical treatments inherent in electron microscopy sample preparation. While direct, side-by-side quantitative comparisons of azide probes in a complete CLEM workflow are limited in published literature, we can compile a comparative overview based on their known properties and performance in fluorescence applications.
| Feature | This compound | Alexa Fluor 647 Azide | Cy5 Azide |
| Fluorogenicity | Fluorogenic (non-fluorescent until clicked) | Non-fluorogenic | Non-fluorogenic |
| Background Fluorescence | Very Low (unreacted probe is dark) | Moderate to High (requires washing) | Moderate to High (requires washing) |
| Excitation (nm) | ~657 (after click reaction) | ~650 | ~649 |
| Emission (nm) | ~674 (after click reaction) | ~665 | ~670 |
| Brightness | High | Very High[1][2] | High |
| Photostability | Reported to be high | High, generally superior to Cy5[1][3] | Moderate, prone to photobleaching[1] |
| EM Sample Prep Resistance | Expected to be comparable to other cyanine dyes | Moderate, some signal loss reported | Moderate, susceptible to signal loss |
| Key Advantage | No-wash imaging, extremely low background | High brightness and photostability | Cost-effective alternative |
| Key Disadvantage | Potentially lower initial brightness than top non-fluorogenic dyes | High background without thorough washing | Lower photostability compared to Alexa Fluor dyes |
This compound's primary advantage lies in its fluorogenic properties. The azide probe itself is not fluorescent and only becomes brightly fluorescent upon reaction with an alkyne-modified biomolecule. This "turn-on" mechanism dramatically reduces background fluorescence from unreacted probes, a significant challenge in CLEM where thorough washing can be difficult and may compromise sample integrity.
Alexa Fluor 647 Azide is a well-established, high-performance dye known for its exceptional brightness and photostability. However, its non-fluorogenic nature necessitates efficient removal of unreacted probes to achieve a good signal-to-noise ratio.
Cy5 Azide is a more traditional cyanine dye that offers a cost-effective option. While it exhibits good brightness, it is known to be less photostable than the Alexa Fluor series, which can be a limitation for demanding imaging conditions.
Experimental Workflow & Protocols
A typical CLEM experiment using this compound involves three main stages: metabolic labeling of the target biomolecule with an alkyne-containing precursor, the click chemistry reaction to attach the fluorescent azide, and the subsequent sample preparation for electron microscopy.
Caption: A generalized workflow for correlative light and electron microscopy (CLEM) using metabolic labeling and click chemistry.
Detailed Experimental Protocol: CLEM of Newly Synthesized Proteins using HPG and this compound
This protocol provides a general framework. Optimization of incubation times, reagent concentrations, and fixation methods may be necessary for specific cell types and targets.
Materials:
-
L-homopropargylglycine (HPG)
-
Methionine-free cell culture medium
-
This compound
-
Click chemistry reaction buffer components:
-
Copper (II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
-
Fixatives: Paraformaldehyde (PFA), Glutaraldehyde
-
Permeabilization buffer: Triton X-100 or Saponin in PBS
-
Blocking buffer: Bovine Serum Albumin (BSA) in PBS
-
Osmium tetroxide (OsO₄)
-
Uranyl acetate
-
Ethanol series (for dehydration)
-
EPON or other embedding resin
-
Glass-bottom dishes for fluorescence microscopy
Procedure:
-
Metabolic Labeling:
-
Plate cells on glass-bottom dishes suitable for imaging.
-
Deplete endogenous methionine by incubating cells in methionine-free medium for 30-60 minutes.
-
Replace the medium with methionine-free medium containing 50-100 µM HPG.
-
Incubate for the desired labeling period (e.g., 1-4 hours) to allow for incorporation of HPG into newly synthesized proteins.
-
-
Fixation and Permeabilization:
-
Wash cells twice with pre-warmed PBS.
-
Fix cells with 4% PFA and 0.1% glutaraldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction:
-
85 µL PBS
-
2 µL of 10 mM CuSO₄
-
2 µL of 50 mM THPTA
-
1 µL of 1 mM this compound
-
10 µL of 100 mM sodium ascorbate (add last to initiate the reaction)
-
-
Remove the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Fluorescence Microscopy:
-
Image the cells using a confocal or super-resolution microscope equipped with appropriate lasers and filters for CalFluor 647 (e.g., 640 nm excitation, 660-700 nm emission).
-
Acquire high-resolution images of the regions of interest, carefully recording the coordinates.
-
-
Sample Preparation for Electron Microscopy:
-
Post-fix the cells with 1% OsO₄ in PBS for 30-60 minutes on ice.
-
Wash thoroughly with distilled water.
-
Perform en-bloc staining with 1% uranyl acetate in water for 1 hour to overnight at 4°C.
-
Dehydrate the sample through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Infiltrate the sample with EPON resin through a series of resin/ethanol mixtures.
-
Embed the sample in pure resin and polymerize at 60°C for 48 hours.
-
-
Ultrathin Sectioning and EM Imaging:
-
Generate ultrathin sections (70-90 nm) of the embedded sample using an ultramicrotome.
-
Collect sections on EM grids.
-
Image the sections using a transmission electron microscope (TEM), relocating the previously imaged regions of interest.
-
-
Image Correlation:
-
Use fiduciary markers or cellular landmarks to align and overlay the light and electron microscopy images.
-
Signaling Pathway and Logical Relationship Visualization
The choice of a fluorescent probe in CLEM is governed by a set of logical considerations aimed at preserving both the fluorescence signal and the ultrastructural integrity of the sample.
Caption: Logical considerations for fluorescent probe selection in CLEM, highlighting the path to successful correlation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
